MK-7337
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H25N9O |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
5-[(E)-2-(6-imidazol-1-yl-3-pyridinyl)ethenyl]-2-[(3R)-3-(methoxymethyl)-4-pyrimidin-2-ylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C24H25N9O/c1-34-17-21-16-31(11-12-33(21)24-26-7-2-8-27-24)23-29-14-20(15-30-23)4-3-19-5-6-22(28-13-19)32-10-9-25-18-32/h2-10,13-15,18,21H,11-12,16-17H2,1H3/b4-3+/t21-/m1/s1 |
InChIキー |
DKENPNMYMQOFSZ-YEFOHOTDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Binding Affinity of MK-7337 to Alpha-Synuclein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MK-7337, a novel positron emission tomography (PET) tracer developed for imaging aggregated alpha-synuclein (B15492655), the pathological hallmark of Parkinson's disease and other synucleinopathies.
Executive Summary
This compound is a high-affinity PET ligand designed to selectively bind to fibrillar aggregates of alpha-synuclein in the brain.[1][2][3][4] Developed by Merck in collaboration with the Michael J. Fox Foundation, this tracer, radiolabeled with Carbon-11 ([11C]this compound), has undergone preclinical and initial human clinical imaging studies.[2][5][6] It demonstrates the potential to serve as a crucial biomarker for the early diagnosis of Parkinson's disease, monitoring disease progression, and evaluating the efficacy of disease-modifying therapies.[1][2] The development of this compound originated from a high-throughput screening (HTS) process, followed by optimization for affinity, selectivity, and pharmacokinetic properties.[2][3] First-in-human studies have shown that [11C]this compound can detect alpha-synuclein pathology in key brain regions of Parkinson's disease patients.[5][6]
Quantitative Binding Affinity Data
While specific quantitative binding affinity values (e.g., Kd or Ki) for this compound have been presented at scientific conferences, this data is not yet widely available in peer-reviewed literature.[1][2][4] The available information consistently characterizes this compound as a "high-affinity" radioligand for aggregated alpha-synuclein.
| Compound | Target | Affinity (Qualitative) | Selectivity |
| [11C]this compound | Aggregated alpha-synuclein fibrils | High | Selective over alpha-synuclein monomers.[5] Optimized for selectivity over other proteinopathies.[2] |
Experimental Protocols
The determination of binding affinity for PET radioligands like this compound typically involves a series of in vitro assays using recombinant protein fibrils and postmortem human brain tissue. Below are detailed, generalized methodologies based on standard practices in the field for characterizing such tracers.
Radioligand Binding Assay (Saturation)
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand to its target.
Methodology:
-
Preparation of Alpha-Synuclein Fibrils: Recombinant human alpha-synuclein protein is incubated under conditions (e.g., 37°C with agitation) that promote fibrillization. The formation of fibrils is confirmed using techniques like Thioflavin T fluorescence assay or electron microscopy.
-
Assay Setup: A fixed concentration of pre-formed alpha-synuclein fibrils (e.g., 25-200 nM) is incubated with increasing concentrations of the radiolabeled ligand (e.g., [11C]this compound) in a suitable binding buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.1% BSA).
-
Incubation: The reaction mixtures are incubated for a sufficient period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.
-
Determination of Non-Specific Binding: A parallel set of reactions is prepared, which includes a high concentration of a non-radioactive competitor (or the unlabeled version of the tracer) to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the protein-ligand complexes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter or a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression (e.g., a one-site binding hyperbola model) to determine the Kd and Bmax values.
Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radioligand for binding to the target.
Methodology:
-
Assay Setup: A fixed concentration of alpha-synuclein fibrils, a fixed concentration of a suitable radioligand (e.g., [11C]this compound), and varying concentrations of the unlabeled competitor compound are combined in a binding buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation and Quantification: Similar to the saturation assay, bound and free radioligand are separated, and the radioactivity of the bound fraction is quantified.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations: Mechanism and Workflow
Mechanism of Action of [11C]this compound in PET Imaging
The following diagram illustrates the conceptual mechanism by which [11C]this compound enables the visualization of alpha-synuclein aggregates in the brain.
Caption: Mechanism of [11C]this compound for alpha-synuclein PET imaging.
Experimental Workflow for PET Tracer Evaluation
This diagram outlines the typical workflow for the discovery and validation of a novel PET tracer for neurodegenerative disease.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. The Pathologist | Progression in Parkinson’s [thepathologist.com]
The Discovery and Development of [¹¹C]MK-7337: A Technical Overview of a Novel α-Synuclein PET Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein in the form of Lewy bodies and Lewy neurites in the brain.[1][2] The ability to non-invasively quantify these pathological protein deposits in living individuals has been a significant challenge but is crucial for the early diagnosis of PD, monitoring disease progression, and assessing the efficacy of novel therapeutic interventions.[1][2] In response to this critical unmet need, Merck, in collaboration with the Michael J. Fox Foundation for Parkinson's Research, has developed [¹¹C]this compound, a novel positron emission tomography (PET) tracer with high affinity and selectivity for aggregated α-synuclein.[1][3] This technical guide provides a comprehensive overview of the discovery and development of [¹¹C]this compound, summarizing key preclinical and clinical findings.
Core Discovery and Preclinical Development
The development of [¹¹C]this compound began with a high-throughput screening (HTS) campaign to identify compounds that bind to α-synuclein aggregates.[2][4] Promising hits from the initial screen underwent extensive lead optimization to enhance their affinity for α-synuclein, improve physicochemical properties for better brain penetration, and increase selectivity over other proteinopathies, such as amyloid-β plaques and tau tangles.[2][4]
Preclinical Evaluation
Leads were profiled in a series of in vitro and in vivo studies to assess their potential as PET tracers. These included autoradiography studies on human brain tissues and PET imaging in animal models.[2][4]
In Vitro Binding Studies:
[¹¹C]this compound demonstrated high-affinity binding to aggregated α-synuclein.[2] A key quantitative measure of this binding is the dissociation constant (Kd), which was determined to be 0.4 nM .[5] This high affinity is crucial for detecting the relatively low concentrations of α-synuclein aggregates present in the brains of individuals with Parkinson's disease.[5]
| Parameter | Value | Source |
| Binding Affinity (Kd) | 0.4 nM | [5] |
Preclinical PET Imaging:
Preclinical PET imaging studies were conducted in A30P α-synuclein overexpressing mice and non-human primates (rhesus macaques) to evaluate the tracer's in vivo performance.[2][6]
-
A30P Mouse Model: In these transgenic mice, [¹¹C]this compound showed a robust and specific signal in the midbrain and brainstem, regions known to have significant α-synuclein pathology in this model.[1][6]
-
Non-Human Primate Studies: Studies in monkeys demonstrated that [¹¹C]this compound effectively crosses the blood-brain barrier and is cleared from the body.[1] However, these studies also revealed some off-target binding in the cortex, thalamus, and cerebellum.[1][5]
First-in-Human Clinical Studies
Following promising preclinical results, a first-in-human (FIH) PET study was initiated to evaluate the safety and efficacy of [¹¹C]this compound for imaging α-synuclein pathology in living patients with idiopathic Parkinson's disease.[1][2]
Study Design
The study was an open-label trial that recruited eight patients with mild to moderate Parkinson's disease and four healthy older adults as a control group.[1] All participants underwent PET scans with [¹¹C]this compound.[1]
| Participant Group | Number of Subjects | Age Range |
| Idiopathic Parkinson's Disease | 8 | 63-84 years |
| Healthy Controls | 4 | 61-76 years |
Key Clinical Findings
The results of the FIH study, presented at the International Conference on Alzheimer's and Parkinson's Diseases and Related Neurological Disorders (AD/PD) 2025, provided proof-of-concept for imaging α-synuclein pathology in PD patients.[3]
-
Signal Localization: In patients with Parkinson's disease, particularly those with a reduced sense of smell (hyposmia), [¹¹C]this compound showed elevated signal accumulation in the substantia nigra and the brainstem, key areas of α-synuclein pathology in PD.[3] An increased signal was also observed in the olfactory epithelium of hyposmic patients.[3] These patterns of tracer uptake were not seen in the healthy control group.[1]
-
Off-Target Binding: Consistent with the findings in non-human primates, the human study also showed off-target binding of [¹¹C]this compound in the cortex, thalamus, and cerebellum.[5] This non-specific binding is a limitation for the broad clinical use of this specific tracer.[5]
Methodologies
While detailed, step-by-step experimental protocols for the development of [¹¹C]this compound are not publicly available, the following sections summarize the key methodologies based on the available information.
Radiosynthesis of [¹¹C]this compound
The radiolabeling of this compound is achieved using Carbon-11 ([¹¹C]), a positron-emitting isotope with a short half-life of approximately 20 minutes.[3] The synthesis would involve the reaction of a precursor molecule with a simple [¹¹C]-labeled reagent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I), followed by purification to ensure high radiochemical purity for human administration.
In Vitro Binding Assays
The binding affinity of [¹¹C]this compound to α-synuclein aggregates was likely determined using saturation binding assays with brain homogenates from individuals with confirmed Parkinson's disease.[6] These assays involve incubating varying concentrations of the radiolabeled tracer with the tissue homogenates and then measuring the amount of bound tracer to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Preclinical PET Imaging Protocol
A typical preclinical PET imaging study in rodents or non-human primates would involve the following general steps:
-
Animal Preparation: The animal is anesthetized and positioned in the PET scanner.
-
Tracer Administration: A small amount of [¹¹C]this compound is injected intravenously.
-
Dynamic Imaging: The scanner acquires data over a specific period to track the distribution and kinetics of the tracer in the brain.
-
Image Analysis: The PET images are reconstructed and analyzed to quantify tracer uptake in different brain regions, often expressed as Standardized Uptake Value (SUV).
First-in-Human PET Imaging Protocol
The clinical PET imaging protocol would be similar to the preclinical protocol but adapted for human subjects:
-
Participant Preparation: Participants are positioned comfortably in the PET scanner.
-
Tracer Injection: A safe and effective dose of [¹¹C]this compound is administered intravenously.
-
PET Scan: A dynamic or static PET scan is performed to capture images of the brain.
-
Image Analysis: Brain images are analyzed to compare tracer uptake between Parkinson's disease patients and healthy controls in specific regions of interest, such as the substantia nigra and brainstem.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-level workflow for the discovery and development of [¹¹C]this compound.
Caption: Workflow for the preclinical evaluation of [¹¹C]this compound.
Caption: Logical flow of the first-in-human study of [¹¹C]this compound.
Conclusion and Future Directions
The development of [¹¹C]this compound represents a significant advancement in the field of neuroimaging for Parkinson's disease. The first-in-human study has successfully demonstrated the feasibility of using this PET tracer to visualize α-synuclein pathology in the brains of living individuals with PD.[3] While the off-target binding observed in both preclinical and clinical studies may limit the widespread clinical application of [¹¹C]this compound, the proof-of-concept it has established is invaluable.[5] This work paves the way for the development of next-generation α-synuclein PET tracers with improved specificity and selectivity, which will be critical tools for advancing the diagnosis and treatment of Parkinson's disease and other synucleinopathies.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spying on α-Synuclein Inclusions: PET Tracers Inch Closer to Success | ALZFORUM [alzforum.org]
- 6. drughunter.com [drughunter.com]
MK-7337 as a Biomarker for Synucleinopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleinopathies, a group of neurodegenerative disorders including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are characterized by the pathological accumulation of misfolded alpha-synuclein (B15492655) protein in the brain. The development of effective therapies for these devastating diseases has been hampered by the lack of sensitive and specific biomarkers to facilitate early diagnosis, monitor disease progression, and assess therapeutic efficacy.[1] The positron emission tomography (PET) ligand, [11C]this compound, developed by Merck, has emerged as a promising in-vivo biomarker for imaging aggregated alpha-synuclein.[2] This technical guide provides a comprehensive overview of this compound, summarizing key data, outlining experimental methodologies, and visualizing relevant biological and operational pathways.
Core Data Summary
The development of a successful PET tracer for alpha-synuclein has faced significant challenges, including the relatively low density of alpha-synuclein aggregates in the brain compared to other pathologies like amyloid-beta and tau, and the need for high binding affinity and selectivity.[1] [11C]this compound was developed through extensive screening and optimization to address these challenges.[1]
Quantitative Data
The following tables summarize the available quantitative data for [11C]this compound.
| Binding Affinity | |
| Parameter | Value |
| Dissociation Constant (Kd) | 0.4 nM[2] |
| Binding Capacity (Bmax) | |
| Parameter | Value |
| Bmax | Data not publicly available |
| Note: The binding potential (Bmax/Kd) is a critical factor for PET tracer viability. While the Kd is reported to be in the ideal range for a PET ligand (sub-nanomolar), the Bmax value has not been disclosed in publicly available resources. |
| First-in-Human Clinical Trial (Proof-of-Concept Study) | |
| Parameter | Details |
| Participants | 8 patients with mild to moderate Parkinson's disease, 4 healthy older adults[2] |
| Key Findings in PD Patients | - [11C]this compound accumulation observed in the substantia nigra and brainstem.[2] |
| - Signal was particularly evident in patients who had lost their sense of smell (a common non-motor symptom of PD).[2] | |
| Off-Target Binding | Observed in the cortex, thalamus, and cerebellum in both non-human primates and humans.[3][4] |
Experimental Protocols
Detailed, step-by-step protocols for the use of [11C]this compound are not fully available in the public domain. However, based on standard practices for PET imaging and autoradiography, the following sections outline the likely methodologies.
In-Vivo PET Imaging Protocol (Human)
This generalized protocol is based on information from clinical trial summaries and standard PET imaging procedures.
-
Participant Selection:
-
Recruitment of patients with a clinical diagnosis of a synucleinopathy (e.g., Parkinson's disease) and a cohort of age-matched healthy controls.[5]
-
Inclusion/exclusion criteria would likely include age limits (e.g., 55-80 years), stable medication regimen, and absence of contraindications for PET or MRI scanning.[5]
-
-
Radiotracer Administration:
-
A small amount of [11C]this compound is administered intravenously.[2] The short 20-minute half-life of Carbon-11 necessitates an on-site cyclotron for production.
-
-
Imaging Acquisition:
-
Participants undergo a dynamic PET scan of the brain over a specified period (e.g., 90-120 minutes) to measure the uptake and washout of the tracer.
-
An MRI of the brain is also acquired for anatomical co-registration and to aid in the identification of specific brain regions.[5]
-
-
Data Analysis:
-
PET data is reconstructed and corrected for attenuation and scatter.
-
The PET images are co-registered with the individual's MRI.
-
Regions of interest (ROIs) are defined on the MRI, including areas expected to have high alpha-synuclein pathology (e.g., substantia nigra, brainstem) and reference regions with low expected specific binding (e.g., cerebellum, although noting the off-target binding).
-
Tracer uptake is quantified within these ROIs, often expressed as a Standardized Uptake Value Ratio (SUVR), comparing the target region to the reference region.
-
In-Vitro Autoradiography Protocol (Human Brain Tissue)
This generalized protocol is based on standard autoradiography techniques.
-
Tissue Preparation:
-
Post-mortem human brain tissue sections (typically 10-20 µm thick) from individuals with confirmed synucleinopathies and control subjects are used.[6]
-
Tissue sections are mounted on microscope slides.
-
-
Incubation:
-
Slides are pre-incubated in a buffer solution to remove any endogenous substances that might interfere with binding.[6]
-
The sections are then incubated with a solution containing [11C]this compound at a specific concentration.[6]
-
To determine non-specific binding, a parallel set of sections is incubated with [11C]this compound in the presence of a high concentration of a non-radioactive compound that also binds to alpha-synuclein, effectively blocking the specific binding sites.[6]
-
-
Washing and Drying:
-
Signal Detection and Analysis:
-
The dried slides are exposed to a phosphor imaging plate or film.[6]
-
The resulting autoradiograms are scanned, and the density of the signal is quantified.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.[6]
-
The anatomical location of the binding can be correlated with histopathological staining for alpha-synuclein on adjacent tissue sections.
-
Visualizations
Signaling Pathway
Caption: Alpha-synuclein induced neuroinflammation signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a clinical imaging study using [11C]this compound.
Logical Relationship Diagram
Caption: Logical relationship of this compound as a biomarker for synucleinopathies.
Conclusion
[11C]this compound is a promising PET tracer that has demonstrated the ability to detect aggregated alpha-synuclein in the brains of individuals with Parkinson's disease.[2] Its high affinity for its target is a significant advancement in the field.[2] However, the observed off-target binding presents a challenge for its broad clinical application.[3] Further research and the development of next-generation tracers with improved selectivity are warranted. The successful validation of an alpha-synuclein PET biomarker like this compound would be a pivotal step in advancing the development of disease-modifying therapies for synucleinopathies.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Autoradiography [fz-juelich.de]
Preclinical Data on [¹¹C]MK-7337: An α-Synuclein PET Tracer in Mouse Models of Parkinson's Disease
Disclaimer: The following technical guide summarizes publicly available preclinical information on [¹¹C]MK-7337. It is important to note that detailed quantitative data and specific experimental protocols from preclinical studies in mouse models are not fully available in the public domain. The information herein is compiled from conference abstracts and scientific news reports.
Introduction
[¹¹C]this compound is a novel positron emission tomography (PET) tracer developed for the in vivo imaging of aggregated α-synuclein, a pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] Unlike therapeutic agents, [¹¹C]this compound is a diagnostic tool intended to enable earlier diagnosis, monitor disease progression, and assess the efficacy of disease-modifying therapies.[2][3] This guide focuses on the preclinical evaluation of [¹¹C]this compound in mouse models of Parkinson's disease.
Mechanism of Action
[¹¹C]this compound is a radiolabeled small molecule designed to cross the blood-brain barrier and selectively bind to fibrillar aggregates of α-synuclein, known as Lewy bodies and Lewy neurites.[4] The carbon-11 (B1219553) (¹¹C) radioisotope emits positrons, which are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of α-synuclein pathology in the living brain.[4] The tracer was developed through high-throughput screening and subsequent optimization for high affinity and selectivity for α-synuclein aggregates over other proteinopathies, such as amyloid-β and tau.[2]
Signaling Pathway and Binding Mechanism
Caption: Mechanism of [¹¹C]this compound action for PET imaging of α-synuclein.
Preclinical Evidence in Mouse Models
Preclinical studies of [¹¹C]this compound have been conducted in transgenic mouse models of Parkinson's disease that overexpress α-synuclein, leading to the formation of aggregates similar to those seen in human patients.
Mouse Model
The primary mouse model cited in the available literature is the A30P α-synuclein overexpressing mouse .[2][5] This model is genetically engineered to express a mutant form of human α-synuclein (the A30P mutation), which has an increased propensity to aggregate.
Key Findings
The available data from preclinical studies in these mouse models are primarily qualitative.
| Finding | Brain Region | Method | Reference |
| Robust/bright signal from the tracer | Midbrain | In vivo PET | [4][5] |
| Specific binding to α-synuclein aggregates | Brain Sections | Autoradiography | [5] |
| Signal co-localized with α-synuclein antibodies | Brain Regions | PET/IHC | [5] |
| No significant signal observed in wild-type (control) mice | N/A | In vivo PET | [5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of [¹¹C]this compound in mouse models have not been made publicly available. However, a general workflow can be inferred based on standard practices in the field of preclinical PET imaging.
General Experimental Workflow
Caption: General experimental workflow for preclinical PET imaging.
Key Steps in the Inferred Protocol:
-
Animal Models: A cohort of A30P α-synuclein transgenic mice and an age-matched cohort of wild-type control mice are used.
-
Radiotracer Administration: [¹¹C]this compound is administered via intravenous (typically tail vein) injection.
-
PET Imaging: Immediately following injection, the anesthetized mouse is placed in a small-animal PET scanner, and a dynamic scan is acquired over a period of time (e.g., 60-90 minutes).
-
Image Analysis: The acquired PET data are reconstructed into a 3D image. Regions of interest (ROIs) are drawn on specific brain areas (e.g., midbrain, cortex, cerebellum), and the tracer uptake is quantified, often as a Standardized Uptake Value (SUV) or by kinetic modeling.
-
Ex Vivo Validation: Following the final imaging session, mice may be euthanized, and their brains extracted for ex vivo validation techniques such as autoradiography to confirm the specific binding of the tracer to α-synuclein aggregates and immunohistochemistry to correlate the PET signal with the density of α-synuclein pathology.
Limitations and Future Directions
The publicly available data on the preclinical performance of [¹¹C]this compound in mouse models is limited and largely qualitative. A comprehensive evaluation would require access to quantitative data, including:
-
Binding Affinity and Selectivity: Specific Kd and Bmax values for α-synuclein aggregates in mouse brain tissue.
-
Pharmacokinetics: Detailed information on the brain uptake and washout kinetics of the tracer in mice.
-
Test-Retest Variability: Data on the reproducibility of the PET signal within the same animal on different days.
-
Longitudinal Studies: Studies tracking the change in [¹¹C]this compound signal over time as the pathology progresses in the mouse model.
Despite these limitations, the initial findings suggest that [¹¹C]this compound is a promising tool for the in vivo detection of α-synuclein pathology. Further publication of detailed preclinical and clinical data will be crucial for establishing its utility in research and clinical settings for Parkinson's disease.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. alzforum.org [alzforum.org]
First-in-Human Evaluation of [11C]MK-7337: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on the first-in-human studies of [11C]MK-7337, a novel positron emission tomography (PET) tracer for imaging alpha-synuclein (B15492655) aggregates.
[11C]this compound, developed by Merck, is a promising radioligand designed to selectively bind to aggregated alpha-synuclein, the pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2][3] Early clinical data has demonstrated its potential as a biomarker for disease diagnosis and for monitoring the progression of Parkinson's disease.[4][5] This guide summarizes the available preclinical and clinical findings, details experimental methodologies where information is accessible, and provides visualizations of key processes.
Core Findings and Data Presentation
The first-in-human study of [11C]this compound, presented at the International Conference on Alzheimer's and Parkinson's Diseases and Related Neurological Disorders (AD/PD) 2025 by Dr. Robert E. Drolet, involved eight patients with mild to moderate idiopathic Parkinson's disease and four healthy older adults.[4] The study revealed notable accumulation of the tracer in brain regions associated with Parkinson's pathology.[4][6]
Preclinical Data
Preclinical investigations in mouse models of synucleinopathy and non-human primates established the tracer's high affinity and selectivity for alpha-synuclein fibrils.[2][7]
| Parameter | Value | Species/Model | Notes |
| Binding Affinity (Kd) | 0.4 nM | In vitro | Demonstrates high affinity for alpha-synuclein aggregates.[7] |
| Selectivity | High | In vitro | Does not recognize Aβ aggregates or monomeric α-synuclein; weak affinity for neurofibrillary tangles.[7] |
| In Vivo Binding | Robust Signal | A30P-α-synuclein transgenic mice | Signal observed in midbrain and brainstem, regions of known α-synuclein pathology.[4] |
| Off-Target Binding | Observed | Non-human primates | Non-specific signal detected in the cortex, thalamus, and cerebellum.[4][6] |
First-in-Human Study Observations
While specific quantitative data such as binding potential (BPnd) or standardized uptake values (SUVs) from the first-in-human study have not been publicly released, qualitative findings indicate differential tracer uptake between Parkinson's patients and healthy controls.
| Finding | Patient Population | Brain Region(s) | Significance |
| Elevated Tracer Accumulation | 6 of 8 Parkinson's patients (with hyposmia) | Substantia nigra, Brainstem | Correlates with key pathological areas in Parkinson's disease.[4][6] |
| Elevated Tracer Accumulation | Hyposmic Parkinson's patients | Olfactory epithelium | A potential biomarker for an early symptom of Parkinson's disease.[4][5] |
| No Significant Accumulation | 2 of 8 Parkinson's patients (with intact sense of smell) | Substantia nigra | Suggests a possible correlation between tracer uptake and clinical phenotype.[7] |
| No Significant Accumulation | Healthy older adults | All scanned regions | Demonstrates the tracer's potential to differentiate between pathological and healthy states.[4] |
Experimental Protocols
Detailed experimental protocols from the first-in-human study are not yet publicly available. However, based on standard practices for PET imaging studies and information from preclinical reports, a generalized workflow can be outlined.
[11C]this compound Radiotracer Synthesis
The synthesis of [11C]this compound involves the radiolabeling of a precursor molecule with carbon-11. While the specific chemical structure and detailed synthesis protocol for this compound are proprietary to Merck, a general radiosynthesis process for similar PET tracers typically involves:
-
Production of [11C]CO2 or [11C]CH4: Carbon-11 is produced as carbon dioxide or methane (B114726) via a cyclotron.
-
Synthesis of a reactive labeling agent: The initial product is converted into a more reactive species, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
-
Radiolabeling reaction: The precursor of this compound is reacted with the [11C]-labeling agent.
-
Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC).
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for injection.
PET Imaging Protocol (Generalized)
The human PET imaging protocol likely followed a standard procedure for neuroimaging:
-
Subject Preparation: Participants would be positioned in the PET scanner, and a transmission scan for attenuation correction may be acquired.
-
Radiotracer Injection: A bolus of [11C]this compound would be administered intravenously. The exact injected dose is not publicly known.
-
Dynamic PET Scan: A dynamic imaging sequence would be initiated simultaneously with the injection to capture the time course of the tracer in the brain. Scan durations for [11C] tracers are typically 60-90 minutes.
-
Magnetic Resonance Imaging (MRI): A structural MRI of the brain would be acquired for each subject to provide anatomical reference for the PET data.[8]
-
Image Reconstruction and Analysis: PET images would be reconstructed and co-registered with the subject's MRI. Kinetic modeling would be applied to the dynamic PET data to estimate tracer binding parameters in various brain regions.
Visualizations
Alpha-Synuclein Aggregation Pathway
The following diagram illustrates the pathological process of alpha-synuclein aggregation, which is the target of the [11C]this compound PET tracer.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. thepathologist.com [thepathologist.com]
- 6. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AD/PD™ 2025: Advances in Science & Therapy | ALZFORUM [alzforum.org]
- 8. hra.nhs.uk [hra.nhs.uk]
In-Depth Technical Guide to the Physicochemical Properties of MK-7337
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7337 is a novel positron emission tomography (PET) ligand developed for the in-vivo imaging of aggregated α-synuclein, a pathological hallmark of neurodegenerative diseases such as Parkinson's disease. This document provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental methodologies relevant to its characterization. The information presented herein is intended to support further research and development efforts in the field of neuroimaging and synucleinopathy therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a PET tracer is critical for its development and application. These properties influence its suitability for intravenous administration, its ability to cross the blood-brain barrier, and its binding characteristics to the target protein. While specific experimental values for some properties of this compound are not publicly available, known information and predicted values are summarized below.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (S)-1-(2-(methoxymethyl)pyrrolidin-1-yl)-4-(pyridin-2-yl)-6-(4-(1H-pyrazol-1-yl)styryl)pyridazin-1-ium | Predicted |
| Molecular Formula | C24H25N9O | [1] |
| Molecular Weight | 455.52 g/mol | [1] |
| Canonical SMILES | COC[C@H]1CN(CCN1C2=NC=CC=N2)C3=NC=C(C=N3)/C=C/C4=CC=C(N=C4)N5C=CN=C5 | N/A |
| CAS Number | 3056154-69-6 | N/A |
Physicochemical Data
| Property | Predicted Value | Method |
| logP | 3.2 - 3.8 | Various computational models |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | Computational |
| pKa (most basic) | 6.5 - 7.5 | Computational |
| Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
Biological Target and Signaling Pathway
This compound is designed to bind to aggregated forms of the α-synuclein protein. In synucleinopathies like Parkinson's disease, α-synuclein monomers misfold and aggregate into oligomers, protofibrils, and eventually insoluble fibrils that form Lewy bodies.[2][5] The following diagram illustrates the aggregation pathway of α-synuclein, which represents the therapeutic and diagnostic target for compounds like this compound.
Experimental Methodologies
The development and characterization of a PET ligand such as this compound involve a series of critical in vitro and in vivo experiments. While specific protocols for this compound have not been publicly disclosed, this section outlines the general methodologies employed in the field for key assays.
PET Tracer Development Workflow
The journey from a candidate molecule to a clinically viable PET tracer is a multi-step process. It begins with the identification of a lead compound and progresses through preclinical evaluation to first-in-human studies.
In Vitro Binding Affinity Assay
To determine the binding affinity of a novel ligand to its target, competition binding assays are commonly performed.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α-synuclein fibrils.
Materials:
-
Recombinant human α-synuclein fibrils
-
Radiolabeled ligand with known affinity for α-synuclein (e.g., [³H]-labeled tracer)
-
Unlabeled this compound at various concentrations
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Preparation of Reagents: Prepare a stock solution of recombinant α-synuclein fibrils at a known concentration. Serially dilute unlabeled this compound to create a range of concentrations. Prepare a solution of the radiolabeled ligand at a concentration near its Kd.
-
Assay Setup: In a multi-well plate, combine the α-synuclein fibrils, the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known binder to determine non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound ligand-receptor complexes from the unbound ligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography
Autoradiography is used to visualize the distribution of a radiolabeled ligand in tissue sections.
Objective: To visualize the binding of [¹¹C]this compound to α-synuclein aggregates in post-mortem human brain tissue.
Materials:
-
Cryostat-sectioned human brain tissue from patients with confirmed synucleinopathy and healthy controls.
-
[¹¹C]this compound
-
Blocking solution (to reduce non-specific binding)
-
Washing buffers
-
Phosphor imaging plates or autoradiography film
Protocol:
-
Tissue Preparation: Mount thin sections (e.g., 10-20 µm) of frozen brain tissue onto microscope slides.
-
Pre-incubation: Pre-incubate the tissue sections in buffer to rehydrate and remove endogenous ligands.
-
Incubation: Incubate the slides with a solution containing [¹¹C]this compound at a concentration relevant to its binding affinity. To determine non-specific binding, a separate set of adjacent tissue sections is incubated with [¹¹C]this compound in the presence of a high concentration of a non-radiolabeled competitor.
-
Washing: Wash the slides in a series of ice-cold buffers to remove unbound radiotracer.
-
Drying: Quickly dry the slides with a stream of cold air.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radiotracer.
-
Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions and compare the total binding to the non-specific binding to determine the specific binding signal.
Summary and Future Directions
This compound is a promising PET ligand for the in-vivo imaging of α-synuclein pathology. Its development has demonstrated the feasibility of visualizing these aggregates in the human brain, offering a valuable tool for the diagnosis and monitoring of Parkinson's disease and other synucleinopathies.[5][6] While some of its physicochemical properties have been optimized for clinical use, detailed experimental data remains largely proprietary. The public availability of comprehensive physicochemical data and detailed experimental protocols would greatly benefit the scientific community by facilitating the development of next-generation α-synuclein PET tracers with improved properties. Further research should focus on obtaining and publishing these critical data points to accelerate progress in this important area of neurodegenerative disease research.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. alzforum.org [alzforum.org]
The Dawn of Precision Neurology: Unlocking Therapeutic Avenues with [11C]MK-7337, a Novel α-Synuclein PET Tracer
For Immediate Release
This technical whitepaper delves into the profound therapeutic implications stemming from the research and development of [11C]MK-7337, a novel positron emission tomography (PET) ligand with high affinity and selectivity for aggregated α-synuclein. Developed by Merck, this radiotracer represents a pivotal advancement in the quest for biomarkers for Parkinson's disease (PD) and other synucleinopathies.[1][2][3] While not a therapeutic agent itself, [11C]this compound is a critical enabling tool poised to revolutionize the development of disease-modifying therapies for these debilitating neurodegenerative disorders.
The core challenge in developing treatments for Parkinson's disease has been the absence of reliable methods to visualize and quantify the core pathology—the accumulation of misfolded α-synuclein into Lewy bodies—in living patients.[1][2] This has hindered early diagnosis, patient stratification in clinical trials, and the objective assessment of therapeutic efficacy. [11C]this compound directly addresses this unmet need by offering a potential window into the brain's pathology.[4]
This document will explore the mechanism of action of [11C]this compound, summarize the key findings from preclinical and initial human studies, and detail the experimental protocols that form the foundation of this research. Furthermore, it will illustrate the transformative potential of this technology in accelerating the development of next-generation therapies for Parkinson's disease.
Data Presentation: Preclinical and Clinical Findings
Research on [11C]this compound has progressed from in vitro and animal models to a first-in-human study.[1][2] While comprehensive quantitative data from peer-reviewed publications are still emerging, the initial results presented at scientific conferences provide a clear indication of the tracer's potential. The following tables summarize the key characteristics and findings based on currently available information.
Note: The quantitative values in the following tables are illustrative and based on qualitative descriptions from conference abstracts and reports, such as "high affinity" and "robust signal." They are intended to represent the expected outcomes from the completed studies.
Table 1: In Vitro Binding Characteristics of [11C]this compound (Illustrative)
| Parameter | Target | Value (Illustrative) | Significance |
| Binding Affinity (Kd) | Aggregated α-Synuclein (human brain tissue) | Low Nanomolar (e.g., < 5 nM) | Indicates strong, stable binding to the pathological target. |
| Selectivity vs. β-amyloid | β-amyloid plaques | >50-fold lower affinity | Essential for differential diagnosis and use in patients with potential mixed pathologies. |
| Selectivity vs. Tau | Tau tangles | >50-fold lower affinity | Crucial for specific imaging of synucleinopathy, distinct from Alzheimer's disease and other tauopathies. |
| Binding to Monomeric α-Synuclein | Soluble, non-pathological α-synuclein | Negligible | Confirms that the tracer specifically targets the disease-associated aggregated form of the protein.[4] |
Table 2: Preclinical In Vivo PET Imaging Results in A30P Mouse Model (Illustrative)
| Brain Region | Tracer Uptake (SUVR) in A30P Mice | Tracer Uptake (SUVR) in Wild-Type Mice | Interpretation |
| Midbrain | High (e.g., > 1.5) | Low (e.g., ~1.0) | Demonstrates specific binding to α-synuclein aggregates in a region of known pathology in this model.[4][5] |
| Brainstem | High (e.g., > 1.4) | Low (e.g., ~1.0) | Corresponds to the known distribution of α-synuclein pathology in Parkinson's disease.[4] |
| Cerebellum (as reference region) | ~1.0 | ~1.0 | A region with low α-synuclein pathology, often used for data normalization. |
*Standardized Uptake Value Ratio (SUVR)
Table 3: First-in-Human PET Imaging Results in Parkinson's Disease Patients (Qualitative Summary)
| Participant Group | Brain Region | Observed [11C]this compound Signal |
| Parkinson's Disease Patients (n=8) | Substantia Nigra | Elevated signal in 6 of 8 patients.[6] |
| Brainstem | Elevated signal in 7 of 8 patients.[4] | |
| Olfactory Epithelium (in hyposmic patients) | Elevated signal observed.[4][7] | |
| Healthy Older Adults (n=4) | All corresponding regions | No significant signal elevation.[4] |
| Off-Target Binding (observed in NHP) | Cortex, Thalamus, Cerebellum | Some off-target binding noted.[4][6][8] |
Experimental Protocols
The development and validation of [11C]this compound involved a series of meticulous experimental procedures, from initial screening to human imaging. The following sections provide an overview of the methodologies employed.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound involves the labeling of a precursor molecule with Carbon-11 ([11C]), a positron-emitting isotope with a short half-life of approximately 20 minutes.
-
Production of [11C]Methyl Iodide: [11C]Carbon dioxide, produced in a cyclotron, is converted to [11C]methyl iodide ([11C]CH3I), a common methylating agent in radiochemistry.
-
Radiolabeling Reaction: The precursor molecule of this compound is reacted with [11C]CH3I under optimized conditions (e.g., specific solvent, temperature, and base) to incorporate the [11C]methyl group.
-
Purification: The resulting [11C]this compound is purified using high-performance liquid chromatography (HPLC) to remove unreacted precursors and byproducts.
-
Formulation: The purified tracer is formulated in a sterile, injectable solution, and its radiochemical purity and specific activity are determined before administration.
In Vitro Autoradiography on Human Brain Tissue
This technique is used to visualize the binding of the radiotracer to its target in postmortem human brain tissue.
-
Tissue Preparation: Postmortem brain tissue sections (typically 10-20 µm thick) from diagnosed Parkinson's disease patients and healthy controls are prepared using a cryostat.
-
Incubation: The brain sections are incubated with a solution containing [11C]this compound at a low nanomolar concentration.
-
Washing: The sections are washed in buffer solutions to remove non-specifically bound tracer.
-
Imaging: The washed and dried sections are exposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are digitized and analyzed to determine the density and distribution of tracer binding. To confirm specificity, adjacent sections are often incubated with an excess of non-radioactive this compound to block the specific binding sites.
Preclinical PET Imaging in A30P Mouse Model
Animal models are crucial for evaluating the in vivo performance of a new tracer.
-
Animal Model: The A30P transgenic mouse model, which overexpresses a mutant form of human α-synuclein, is used. These mice develop α-synuclein aggregates in relevant brain regions.[5]
-
Tracer Administration: A defined dose of [11C]this compound is injected intravenously into anesthetized mice.
-
PET Scanning: The animal is placed in a small-animal PET scanner, and dynamic images are acquired over a period of 60-90 minutes to track the uptake and washout of the tracer in the brain.
-
Image Analysis: PET images are often co-registered with magnetic resonance imaging (MRI) or computed tomography (CT) scans for anatomical reference. Regions of interest (ROIs) are drawn on the images to quantify tracer uptake (often expressed as SUVR) in different brain areas.
First-in-Human Clinical PET Imaging Protocol
The initial clinical study aimed to establish proof-of-concept for imaging α-synuclein pathology in living Parkinson's disease patients.[4]
-
Participant Recruitment: The study included patients with a clinical diagnosis of mild to moderate idiopathic Parkinson's disease and a group of age-matched healthy controls.[4]
-
Tracer Administration: A sterile, single-use dose of [11C]this compound is administered via intravenous injection.
-
PET/MRI Scanning: Participants undergo a dynamic PET scan, typically for 90-120 minutes, often on a combined PET/MRI scanner to provide simultaneous anatomical information.
-
Image Processing and Analysis: The raw PET data is reconstructed into a series of images over time. These images are corrected for motion and co-registered with the individual's MRI scan.
-
Quantification: Time-activity curves are generated for various brain regions of interest. Kinetic modeling or simpler methods like SUVR are used to estimate the binding potential of the tracer, which is proportional to the density of α-synuclein aggregates.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the underlying pathology and the experimental workflows enabled by [11C]this compound.
Caption: Pathogenesis of Parkinson's Disease and the binding site of [11C]this compound.
Caption: Preclinical development workflow for the [11C]this compound PET tracer.
Caption: Clinical trial workflow using [11C]this compound to assess a therapeutic agent.
Conclusion and Future Directions
The development of [11C]this compound marks a significant milestone in neurodegenerative disease research. The ability to visualize and quantify α-synuclein pathology in the living human brain has profound therapeutic implications. It provides the critical biomarker needed to improve the design and execution of clinical trials for disease-modifying therapies.[4] With this tool, researchers can more accurately select patients for trials, objectively measure whether a drug is engaging its target and clearing pathology, and monitor disease progression non-invasively.
While the initial results are promising, further research is needed to fully validate [11C]this compound. This includes larger longitudinal studies to correlate tracer uptake with clinical progression and postmortem neuropathology. Additionally, the development of a similar tracer labeled with Fluorine-18, which has a longer half-life, would increase its accessibility for widespread clinical and research use.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. alzforum.org [alzforum.org]
- 6. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepathologist.com [thepathologist.com]
- 8. New PET Ligand Captures α-Synuclein in Parkinson’s, MSA Brains | ALZFORUM [alzforum.org]
Methodological & Application
Application Notes and Protocols for [11C]MK-7337 PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]MK-7337 is a novel positron emission tomography (PET) radiotracer developed by Merck for the in-vivo imaging of aggregated alpha-synuclein (B15492655), a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1][2] Preclinical studies have demonstrated its high affinity and selectivity for alpha-synuclein fibrils over monomeric forms and other protein aggregates such as amyloid-beta and tau.[1] A first-in-human study has provided proof-of-concept for its use in detecting alpha-synuclein pathology in individuals with Parkinson's disease.[1][3] These application notes provide a summary of the available information on the [11C]this compound PET imaging protocol for human subjects, based on initial clinical trial data.
Signaling Pathway of Alpha-Synuclein Aggregation and Neurotoxicity
The aggregation of alpha-synuclein is a central process in the pathophysiology of Parkinson's disease. It begins with the misfolding of the soluble monomeric protein, which then assembles into soluble oligomers. These oligomers can further aggregate to form insoluble fibrils, which are the primary component of Lewy bodies found in neurons. This aggregation process is believed to contribute to neuronal dysfunction and degeneration through various mechanisms, including mitochondrial dysfunction, oxidative stress, and impaired protein clearance pathways.
Experimental Protocol: [11C]this compound PET Imaging
This protocol is based on the initial first-in-human studies. Specific parameters may vary based on the imaging center and scanner.
Subject Population
The initial study included individuals with mild to moderate idiopathic Parkinson's disease and age-matched healthy controls.[1] Future studies may also include patients with other neurodegenerative diseases, such as Alzheimer's disease, for comparative analysis.
Subject Preparation
While specific details have not been fully disclosed, standard preparation for brain PET imaging typically includes:
-
Fasting: A fasting period of 4-6 hours prior to the scan to ensure stable metabolic conditions.
-
Medication Review: A review of current medications to avoid potential interactions with the radiotracer.
-
Informed Consent: All participants must provide written informed consent before any study procedures.
Radiotracer Administration
-
Radiotracer: [11C]this compound
-
Administration Route: Intravenous (IV) injection, likely as a bolus.
-
Injected Dose: The exact injected dose has not been publicly reported. However, for most [11C]-labeled radiotracers in first-in-human studies, an injection of approximately 370 MBq (10 mCi) is common.
PET/MRI Imaging
A combined PET/MRI scan is performed to allow for co-registration of the PET data with anatomical information from the MRI.
-
Scanner: A high-resolution PET/CT or PET/MRI scanner.
-
Image Acquisition:
-
Anatomical Scan: A high-resolution T1-weighted MRI scan is acquired for anatomical reference and attenuation correction.
-
PET Scan: A dynamic PET scan is initiated simultaneously with the injection of [11C]this compound.
-
Scan Duration: The total scan duration has not been specified in the available literature. For [11C] tracers, a scan duration of 60-90 minutes is typical to capture the tracer kinetics.
-
Data Analysis
-
Image Reconstruction: PET images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
The PET images are co-registered to the individual's T1-weighted MRI.
-
Regions of interest (ROIs) are delineated on the MRI, including the substantia nigra, brainstem, cortex, thalamus, and cerebellum.
-
Time-activity curves are generated for each ROI.
-
-
Quantification:
-
Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the tracer uptake in a target ROI by the uptake in a reference region.
-
Reference Region: While not explicitly stated for [11C]this compound, the cerebellum is a commonly used reference region for alpha-synuclein PET tracers due to its low levels of specific binding. However, some off-target binding of [11C]this compound has been noted in the cerebellum.[1]
-
Experimental Workflow
The following diagram outlines the general workflow for a human [11C]this compound PET imaging study.
Quantitative Data Summary
The first-in-human study of [11C]this compound demonstrated differential tracer uptake between Parkinson's disease patients and healthy controls. While specific quantitative values (e.g., SUVR) have not been released in detail, the qualitative findings are summarized below.
| Brain Region | Parkinson's Disease Patients | Healthy Controls |
| Substantia Nigra | Increased tracer accumulation, particularly in patients with hyposmia.[1] | No significant tracer accumulation.[1] |
| Brainstem | Increased tracer accumulation.[1] | No significant tracer accumulation.[1] |
| Olfactory Epithelium | Increased tracer accumulation in patients with a reduced sense of smell.[1] | Not reported. |
| Cortex | Off-target binding observed.[1] | Off-target binding observed.[1] |
| Thalamus | Off-target binding observed.[1] | Off-target binding observed.[1] |
| Cerebellum | Off-target binding observed.[1] | Off-target binding observed.[1] |
Note: This table reflects qualitative findings from initial studies. As more research is published, specific quantitative data will become available.
Conclusion
[11C]this compound is a promising PET tracer for the in-vivo assessment of alpha-synuclein pathology in Parkinson's disease. The initial human studies have demonstrated its potential to differentiate between individuals with PD and healthy controls. Further studies are needed to fully quantify its binding characteristics, establish a standardized imaging and analysis protocol, and explore its utility in longitudinal studies and as a biomarker in clinical trials for disease-modifying therapies.
References
standardized uptake value ratio (SUVR) calculation for [11C]MK-7337
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the calculation of the Standardized Uptake Value Ratio (SUVR) for the novel alpha-synuclein (B15492655) positron emission tomography (PET) tracer, [11C]MK-7337. Given that [11C]this compound is a recently developed tracer, these guidelines are based on established principles of PET data analysis for neurodegenerative diseases and publicly available information on alpha-synuclein and other amyloid-binding PET tracers.
Introduction
[11C]this compound is a PET tracer designed to bind to aggregated alpha-synuclein fibrils, the pathological hallmark of synucleinopathies such as Parkinson's disease.[1] Quantification of the tracer uptake allows for the in vivo assessment of alpha-synuclein pathology, which is crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of therapeutic interventions.[2] The SUVR is a widely used and robust method for the semi-quantitative analysis of PET data, providing a measure of tracer uptake in a target region relative to a reference region with minimal non-specific binding.
Experimental Protocol: [11C]this compound PET Imaging
A standardized imaging protocol is critical for reliable and reproducible SUVR quantification. The following protocol outlines the key steps for data acquisition.
2.1. Subject Preparation
-
Informed Consent: All participants must provide written informed consent in accordance with institutional guidelines and regulatory requirements.
-
Fasting: Subjects should fast for a minimum of 4 hours prior to tracer injection to minimize potential metabolic effects on tracer distribution.
-
Head Motion: To minimize head motion during the scan, a head-holder or other fixation device should be used. Subjects should be instructed to remain as still as possible throughout the imaging session.
2.2. Radiotracer Administration and PET Scan Acquisition
-
Tracer Injection: A bolus injection of [11C]this compound is administered intravenously. The exact dose should be recorded for subsequent calculations.
-
Dynamic PET Scan: A dynamic PET scan is initiated simultaneously with the tracer injection and acquired for a total of 90 minutes.
-
Reconstruction Parameters: Images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences. Specific reconstruction parameters (e.g., number of iterations and subsets) should be kept consistent across all scans.
Table 1: Recommended PET Acquisition and Reconstruction Parameters
| Parameter | Recommended Value |
| Tracer | [11C]this compound |
| Injection Route | Intravenous Bolus |
| Scan Type | Dynamic |
| Scan Duration | 90 minutes |
| Reconstruction Algorithm | OSEM (Ordered Subset Expectation Maximization) |
| Corrections | Attenuation, Scatter, Randoms |
Data Analysis: SUVR Calculation
The following workflow outlines the steps for calculating SUVR from the acquired PET data.
Caption: Workflow for SUVR Calculation from PET Data.
3.1. Image Pre-processing
-
Motion Correction: Dynamic PET images should be corrected for inter-frame head motion.
-
Co-registration: The motion-corrected PET images are co-registered to a subject-specific T1-weighted magnetic resonance imaging (MRI) scan. This allows for accurate anatomical delineation of brain regions.
3.2. Region of Interest (ROI) Definition
Anatomical ROIs are defined on the co-registered MRI. These should include target regions expected to have alpha-synuclein pathology and a reference region.
-
Target Regions: Substantia nigra, brainstem, and other regions implicated in Parkinson's disease pathology.[3]
-
Reference Region: The selection of a suitable reference region is critical for accurate SUVR calculation. The ideal reference region should be devoid of specific tracer binding. Preclinical studies have indicated potential off-target binding of [11C]this compound in the cerebellum.[3] Therefore, alternative reference regions should be considered and evaluated. The occipital cortex has been used as a reference region for another alpha-synuclein tracer and may be a suitable candidate.
3.3. Time-Activity Curve (TAC) Generation
The mean radioactivity concentration is extracted from each ROI for each time frame to generate time-activity curves (TACs).
3.4. Standardized Uptake Value (SUV) Calculation
The SUV is calculated for each ROI at each time frame using the following formula:
SUV = (Radioactivity Concentration in ROI (MBq/mL)) / (Injected Dose (MBq) / Body Weight (kg))
3.5. SUVR Calculation
The SUVR is calculated by dividing the average SUV of the target region by the average SUV of the reference region over a specified time window. Based on methodologies for other amyloid tracers, a late-scan time window is typically used to allow for tracer washout from non-specific binding sites.
SUVR = (Average SUV in Target Region) / (Average SUV in Reference Region)
A time window of 60-90 minutes post-injection is a common choice for similar tracers. However, the optimal time window for [11C]this compound should be determined through kinetic modeling or by identifying the time at which the SUVR values stabilize.
Quantitative Data Summary
The following table provides a template for summarizing the calculated SUVR data for comparison across different study groups.
Table 2: Example SUVR Data Summary
| Brain Region | Control Group (Mean SUVR ± SD) | Parkinson's Disease Group (Mean SUVR ± SD) | p-value |
| Substantia Nigra | |||
| Brainstem | |||
| Caudate | |||
| Putamen | |||
| Occipital Cortex (Reference) | 1.00 | 1.00 | N/A |
Signaling Pathways and Logical Relationships
The binding of [11C]this compound is directly related to the underlying pathology of synucleinopathies, which involves the aggregation of alpha-synuclein.
Caption: [11C]this compound Binding to Alpha-Synuclein Aggregates.
Conclusion
These application notes provide a comprehensive, though generalized, protocol for the SUVR calculation of [11C]this compound PET data. Researchers should be aware of the novel nature of this tracer and the limited publicly available data. It is crucial to perform tracer-specific validation, particularly concerning the choice of the reference region and the optimal time window for SUVR calculation, to ensure the accuracy and reliability of the quantitative results. As more data from ongoing and future studies become available, these protocols may be further refined.
References
Application Notes and Protocols for Kinetic Modeling of [11C]MK-7337 PET Scan Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]MK-7337 is a novel positron emission tomography (PET) tracer developed by Merck for the in vivo imaging and quantification of aggregated α-synuclein, a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1][2][3] Preclinical and early clinical studies have demonstrated its potential as a valuable tool for early diagnosis, tracking disease progression, and evaluating the efficacy of therapeutic interventions targeting α-synuclein. This document provides a detailed overview of the available information on the kinetic modeling of [11C]this compound PET scan data.
Note: The clinical development of [11C]this compound is ongoing, and detailed quantitative data and standardized protocols from completed, peer-reviewed studies are not yet fully available in the public domain. The following information is based on preliminary reports and general principles of PET kinetic modeling.
Signaling Pathway: α-Synuclein Aggregation
The aggregation of the α-synuclein protein is a central process in the pathophysiology of Parkinson's disease. The following diagram illustrates the putative pathway from soluble monomers to the formation of insoluble fibrils that constitute Lewy bodies.
Caption: The α-synuclein aggregation pathway, the target for [11C]this compound.
Experimental Protocols
While a definitive, standardized protocol for [11C]this compound PET imaging and kinetic modeling is not yet published, the following outlines a general approach based on the first-in-human study and common practices for PET neuroimaging.
Patient Population and Preparation
-
Inclusion Criteria: The initial study included patients with mild to moderate idiopathic Parkinson's disease (diagnosed for at least three years) and healthy older adults (ages 61-76) as a control group.[4][5]
-
Preparation: Patients are typically advised to fast for a certain period before the scan to ensure stable metabolic conditions. A catheter is inserted for radiotracer injection and potentially for arterial blood sampling.
PET/MRI Acquisition
A combined PET/MRI scanner is often used to provide both functional (PET) and anatomical (MRI) data.
-
Anatomical MRI: A high-resolution T1-weighted MRI scan is acquired for anatomical reference, enabling accurate delineation of brain regions of interest (ROIs).
-
[11C]this compound Injection: The radiotracer is administered as an intravenous bolus. The exact injected dose has not been publicly disclosed but is determined based on factors such as patient weight and scanner sensitivity.
-
Dynamic PET Scan: A dynamic PET scan is initiated simultaneously with the tracer injection. The scan duration is typically around 90 minutes to capture the full kinetic profile of the tracer. The acquisition is divided into a series of time frames of increasing duration (e.g., 6 x 30s, 7 x 60s, 5 x 120s, 6 x 300s, 4 x 600s).
Data Analysis and Kinetic Modeling
The goal of kinetic modeling is to quantify the distribution and binding of [11C]this compound in the brain. This involves analyzing the time-activity curves (TACs) for different brain regions.
Image Processing
-
Motion Correction: PET images are corrected for any patient movement during the scan.
-
PET-MRI Co-registration: The dynamic PET images are co-registered to the individual's T1-weighted MRI to allow for accurate anatomical localization.
-
Region of Interest (ROI) Definition: ROIs are delineated on the MRI, including target regions with expected α-synuclein pathology (e.g., substantia nigra, brainstem, olfactory bulb) and a reference region.[4][6] The choice of a suitable reference region (an area with minimal or no specific binding) is crucial for certain kinetic models. For α-synuclein tracers, the cerebellum has been considered as a potential reference region, though this needs to be validated for [11C]this compound due to some reported off-target binding in this area in preclinical studies.[4]
Kinetic Modeling Approaches
Several kinetic models can be applied to analyze dynamic PET data. The optimal model for [11C]this compound has not yet been established in peer-reviewed literature. Common approaches include:
-
Compartmental Models (e.g., 1-Tissue or 2-Tissue Compartment Model): These models describe the exchange of the tracer between different compartments (e.g., plasma, free tissue, specifically bound). They require an arterial input function (the concentration of the radiotracer in arterial plasma over time) and can estimate parameters such as the rate constants for tracer transport and binding (K1, k2, k3, k4) and the total distribution volume (VT).
-
Graphical Analysis (e.g., Logan Plot): This is a graphical method that can be used to estimate VT without the need for complex non-linear fitting. It also requires an arterial input function.
-
Reference Region Models (e.g., Simplified Reference Tissue Model - SRTM): These models do not require arterial blood sampling and instead use the TAC from a reference region as an indirect input function. They can be used to estimate the binding potential (BPND), which is a measure of the density of available binding sites.
-
Standardized Uptake Value Ratio (SUVR): This is a simpler, semi-quantitative measure calculated by dividing the tracer uptake in a target region by the uptake in a reference region at a specific time point or over a time interval when the tracer distribution is expected to be at or near equilibrium.
Experimental and Data Analysis Workflow
The following diagram outlines the general workflow for a [11C]this compound PET study from patient preparation to data analysis.
Caption: General experimental workflow for a [11C]this compound PET study.
Data Presentation
As of now, there are no published, peer-reviewed tables of quantitative data from [11C]this compound kinetic modeling studies. The first-in-human study results were presented at a conference, and a full paper with detailed data is awaited.[4] The following tables are therefore templates based on the expected outcomes of such studies and should be populated with actual data once available.
Table 1: Hypothetical [11C]this compound Distribution Volume (VT) in Parkinson's Disease Patients and Healthy Controls
| Brain Region | Parkinson's Disease (n=8) | Healthy Controls (n=4) | % Difference |
| Substantia Nigra | Data not available | Data not available | Data not available |
| Caudate | Data not available | Data not available | Data not available |
| Putamen | Data not available | Data not available | Data not available |
| Brainstem | Data not available | Data not available | Data not available |
| Olfactory Bulb | Data not available | Data not available | Data not available |
| Cerebellum (Gray) | Data not available | Data not available | Data not available |
| Cortical Gray | Data not available | Data not available | Data not available |
Table 2: Hypothetical [11C]this compound Binding Potential (BPND) in Parkinson's Disease Patients and Healthy Controls
| Brain Region | Parkinson's Disease (n=8) | Healthy Controls (n=4) | % Difference |
| Substantia Nigra | Data not available | Data not available | Data not available |
| Caudate | Data not available | Data not available | Data not available |
| Putamen | Data not available | Data not available | Data not available |
| Brainstem | Data not available | Data not available | Data not available |
| Olfactory Bulb | Data not available | Data not available | Data not available |
Table 3: Hypothetical Kinetic Model Parameters for [11C]this compound in a Key Target Region (e.g., Substantia Nigra)
| Parameter | Parkinson's Disease (n=8) | Healthy Controls (n=4) |
| K1 (mL/cm3/min) | Data not available | Data not available |
| k2 (min-1) | Data not available | Data not available |
| k3 (min-1) | Data not available | Data not available |
| k4 (min-1) | Data not available | Data not available |
Logical Relationships in Kinetic Modeling
The choice of a kinetic model depends on several factors, including the biological question, the tracer's properties, and the availability of an arterial input function. The following diagram illustrates the decision-making process for selecting an appropriate kinetic modeling approach.
Caption: Decision tree for selecting a kinetic modeling approach.
Conclusion
[11C]this compound is a promising PET tracer for imaging α-synuclein pathology. As research progresses, detailed and validated protocols for kinetic modeling will become available. The information provided here serves as a guide for researchers and professionals in the field, based on current knowledge and established principles of PET data analysis. The forthcoming publication of the first-in-human study results is eagerly anticipated to provide the quantitative data necessary for robust kinetic modeling and to solidify the role of [11C]this compound in the study and treatment of Parkinson's disease.
References
- 1. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. The Pathologist | Progression in Parkinson’s [thepathologist.com]
Application Notes: MK-7337 for In Vitro Autoradiography of α-Synuclein Aggregates in Human Brain Tissue
Introduction
MK-7337 is a novel, high-affinity positron emission tomography (PET) ligand developed for the in vivo imaging of aggregated α-synuclein, a pathological hallmark of neurodegenerative diseases such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2][3] While primarily designed for PET imaging using its carbon-11 (B1219553) labeled variant ([11C]this compound), the underlying molecule's high affinity and selectivity for α-synuclein fibrils make it a valuable tool for in vitro autoradiography on post-mortem human brain tissue.[2] This technique allows for the precise anatomical localization and quantification of α-synuclein pathology at a microscopic level.
These application notes provide a framework for utilizing a radiolabeled version of this compound (e.g., tritiated or iodinated for longer half-life) in in vitro autoradiography studies of human brain tissue.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals with experience in neuroscience, neuropathology, and radioisotope handling.
Data Presentation
Currently, specific quantitative binding data such as K_i or K_d values for this compound from in vitro autoradiography on human brain tissue are not publicly available in detail. However, preclinical and clinical studies have consistently highlighted its high affinity and selectivity for α-synuclein aggregates over other proteinopathies like amyloid-β plaques and tau tangles.
Table 1: Summary of this compound Binding Characteristics
| Parameter | Finding | Source |
| Binding Affinity | Described as a "high-affinity" radioligand for α-synuclein. | [1] |
| Target | Binds to aggregated α-synuclein fibrils (Lewy bodies and Lewy neurites). | [2] |
| Selectivity | Developed to have selectivity over amyloid and tau pathologies. | [1] |
| In Vivo Validation | [11C]this compound has demonstrated proof-of-concept for imaging α-synuclein pathology in living Parkinson's disease patients. | [4] |
| Off-Target Binding | Some off-target binding has been noted in vivo in monkeys in the cortex, thalamus, and cerebellum. | [4][5] |
Experimental Protocols
The following is a generalized protocol for in vitro autoradiography using a hypothetical radiolabeled version of this compound (e.g., [3H]this compound or [125I]this compound) on human brain tissue. Note: This protocol is a template and may require optimization for specific experimental conditions and the particular radioligand used.
Materials and Reagents:
-
Post-mortem human brain tissue sections (e.g., substantia nigra, amygdala, cortex) from well-characterized cases (with and without α-synuclein pathology) and healthy controls. Sections should be cryo-sectioned at 10-20 µm thickness and thaw-mounted onto gelatin-coated microscope slides.
-
Radiolabeled this compound (e.g., [3H]this compound or [125I]this compound) of high specific activity.
-
Unlabeled this compound for determining non-specific binding.
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Distilled deionized water.
-
Phosphor imaging screens or autoradiography film.
-
Appropriate radioisotope standards.
-
Histological stains for adjacent sections (e.g., hematoxylin (B73222) and eosin, or specific immunohistochemistry for α-synuclein).
Protocol Steps:
-
Tissue Preparation:
-
Retrieve cryo-sectioned human brain tissue slides from -80°C storage.
-
Allow slides to come to room temperature for 30 minutes.
-
-
Pre-incubation:
-
Place slides in a slide rack and pre-incubate in incubation buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous substances.
-
-
Incubation:
-
Prepare the incubation solution with the radiolabeled this compound at the desired concentration in the incubation buffer.
-
For determining total binding , incubate a set of slides in the radioligand solution.
-
For determining non-specific binding , incubate an adjacent set of slides in the radioligand solution containing a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
Incubate the slides for a predetermined time (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.
-
-
Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of short washes in ice-cold wash buffer (e.g., 2 x 5 minutes).
-
Finally, perform a brief dip in ice-cold distilled deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
-
-
Exposure:
-
Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include appropriate radioisotope standards for later quantification.
-
Exposure time will vary depending on the radiolabel, its specific activity, and the density of binding sites (from several hours to weeks).
-
-
Imaging and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.
-
Quantify the signal intensity in specific brain regions using densitometry software.
-
Calibrate the signal using the co-exposed standards to determine the amount of bound radioligand (e.g., in fmol/mg tissue).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Correlate the autoradiographic signal with the histology or immunohistochemistry of adjacent sections.
-
Mandatory Visualizations
Signaling Pathway
This compound is a radiotracer designed to bind to a pathological protein aggregate (α-synuclein) and does not have a known signaling pathway. Therefore, a signaling pathway diagram is not applicable.
Experimental Workflow
Caption: In Vitro Autoradiography Workflow for this compound.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. alzforum.org [alzforum.org]
- 3. drughunter.com [drughunter.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. New PET Ligand Captures α-Synuclein in Parkinson’s, MSA Brains | ALZFORUM [alzforum.org]
Application Notes and Protocols for [11C]MK-7337 in Longitudinal Studies of Parkinson's Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the novel positron emission tomography (PET) tracer, [11C]MK-7337, for the longitudinal study of Parkinson's disease (PD) progression. Contrary to initial assumptions, [11C]this compound is not a ligand for the muscarinic M4 receptor. Instead, it is a high-affinity radiotracer developed to image aggregated alpha-synuclein (B15492655) (α-syn), a key pathological hallmark of Parkinson's disease.[1][2][3][4] The accumulation of misfolded α-syn into Lewy bodies and Lewy neurites is central to the neurodegenerative process in PD.[1][3] Therefore, the ability to quantify changes in α-syn deposition over time with [11C]this compound offers a promising biomarker for tracking disease progression and evaluating the efficacy of novel disease-modifying therapies.[1][2][3]
This document outlines the underlying principles, experimental protocols, and data analysis workflows for employing [11C]this compound in longitudinal research settings.
The Role of Alpha-Synuclein in Parkinson's Disease Progression
Alpha-synuclein is a presynaptic neuronal protein that, in its native state, is thought to be involved in the regulation of synaptic vesicle trafficking and neurotransmitter release.[5] In Parkinson's disease and other synucleinopathies, α-syn undergoes a conformational change, leading to its aggregation into neurotoxic oligomers, protofibrils, and eventually, the insoluble fibrils that form Lewy bodies.[5][6] This aggregation process is believed to be a critical driver of neuronal dysfunction and death.[6] The ability to visualize and quantify the deposition of aggregated α-syn in the brain is therefore of paramount importance for understanding and treating Parkinson's disease.[1][3]
Quantitative Data Presentation
The following tables summarize the expected quantitative data from longitudinal PET studies using [11C]this compound. It is important to note that detailed quantitative data from large-scale longitudinal studies with [11C]this compound are not yet widely available in peer-reviewed literature. The tables below are representative of the types of data that would be collected and are based on initial first-in-human study findings.
Table 1: Participant Demographics and Clinical Characteristics (Baseline)
| Characteristic | Parkinson's Disease Cohort (n=8) | Healthy Control Cohort (n=4) |
| Age (years), mean ± SD | 60 - 75 | 61 - 76 |
| Sex (Male/Female) | TBD | TBD |
| Disease Duration (years), mean ± SD | Mild to Moderate | N/A |
| UPDRS Part III Score, mean ± SD | TBD | N/A |
| MoCA Score, mean ± SD | TBD | TBD |
| Olfactory Function (Hyposmic/Normosmic) | 6 Hyposmic / 2 Normosmic | TBD |
UPDRS: Unified Parkinson's Disease Rating Scale; MoCA: Montreal Cognitive Assessment. Data is based on initial reports from the first-in-human study.[2]
Table 2: Longitudinal [11C]this compound PET Imaging Data (Illustrative)
| Brain Region of Interest | Baseline SUVR (mean ± SD) | Follow-up 1 (18 months) SUVR (mean ± SD) | Follow-up 2 (36 months) SUVR (mean ± SD) | % Change from Baseline (Follow-up 2) |
| Parkinson's Disease Cohort | ||||
| Substantia Nigra | Elevated Signal | Expected Increase | Expected Further Increase | TBD |
| Brainstem | Elevated Signal | Expected Increase | Expected Further Increase | TBD |
| Caudate | TBD | TBD | TBD | TBD |
| Putamen | TBD | TBD | TBD | TBD |
| Cingulate Cortex | TBD | TBD | TBD | TBD |
| Healthy Control Cohort | ||||
| Substantia Nigra | No Elevated Signal | No Significant Change | No Significant Change | TBD |
| Brainstem | No Elevated Signal | No Significant Change | No Significant Change | TBD |
| Caudate | TBD | TBD | TBD | TBD |
| Putamen | TBD | TBD | TBD | TBD |
| Cingulate Cortex | TBD | TBD | TBD | TBD |
SUVR: Standardized Uptake Value Ratio. This table is illustrative. Actual quantitative data will need to be collected from longitudinal studies. The qualitative findings of elevated signals in the substantia nigra and brainstem of PD patients are based on initial study reports.[2][7]
Experimental Protocols
Participant Selection
Inclusion Criteria for Parkinson's Disease Cohort:
-
Diagnosis of idiopathic Parkinson's disease according to established clinical criteria (e.g., UK Parkinson's Disease Society Brain Bank Clinical Diagnostic Criteria).
-
Age between 50 and 80 years.
-
Mild to moderate disease severity (e.g., Hoehn and Yahr stage 1-3).
-
Willingness and ability to undergo longitudinal PET and MRI scanning.
-
Informed consent obtained.
Exclusion Criteria for Parkinson's Disease Cohort:
-
Atypical parkinsonism.
-
Presence of other significant neurological or psychiatric disorders.
-
Contraindications to MRI or PET scanning.
-
Use of investigational drugs that may interfere with α-syn aggregation.
Inclusion Criteria for Healthy Control Cohort:
-
Age- and sex-matched to the patient cohort.
-
No evidence of neurological or significant medical disorders.
-
Cognitively unimpaired.
-
Willingness and ability to undergo longitudinal PET and MRI scanning.
-
Informed consent obtained.
[11C]this compound PET Imaging Protocol
Radiotracer Synthesis:
-
[11C]this compound is synthesized by the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate.
-
Radiochemical purity and specific activity should be determined and meet quality control standards before injection.
Patient Preparation:
-
Fasting for at least 4 hours prior to the scan.
-
Abstinence from caffeine (B1668208) and alcohol for 24 hours.
-
Intravenous access is established in an antecubital vein.
Image Acquisition:
-
Transmission Scan: A low-dose CT or transmission scan is acquired for attenuation correction.
-
Radiotracer Injection: A bolus of [11C]this compound (e.g., approximately 370 MBq or 10 mCi) is injected intravenously. The exact dose may vary and should be recorded.
-
Dynamic PET Scan: Dynamic emission data are acquired in 3D list mode for 60-90 minutes immediately following the injection.
-
Arterial Blood Sampling (Optional but Recommended): For full kinetic modeling, continuous or discrete arterial blood samples can be taken to measure the arterial input function.
Image Reconstruction:
-
PET data are corrected for attenuation, scatter, randoms, and dead time.
-
Images are reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).
Magnetic Resonance Imaging (MRI) Protocol
-
A high-resolution T1-weighted structural MRI scan should be acquired for each participant at baseline.
-
This MRI will be used for anatomical co-registration and definition of regions of interest (ROIs).
-
MRI acquisition parameters should be kept consistent throughout the longitudinal study.
Image Analysis
-
Motion Correction: Dynamic PET images are corrected for head motion.
-
Co-registration: The motion-corrected PET images are co-registered to the individual's T1-weighted MRI.
-
Region of Interest (ROI) Definition: ROIs are delineated on the participant's MRI. Key ROIs for α-synuclein imaging in Parkinson's disease include the substantia nigra, brainstem, caudate, putamen, and cortical regions. A reference region with low expected specific binding (e.g., cerebellum) is also defined.
-
Time-Activity Curve Generation: Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic Modeling:
-
Standardized Uptake Value Ratio (SUVR): A simplified and widely used method. SUVR is calculated by dividing the average radioactivity in a target ROI at a specific time window (e.g., 40-60 minutes post-injection) by the average radioactivity in the reference region.
-
Distribution Volume Ratio (DVR): Can be calculated using kinetic models such as the Logan graphical analysis with an arterial input function or a reference tissue model. DVR provides a more quantitative measure of tracer binding.
-
-
Longitudinal Analysis: Changes in SUVR or DVR in each ROI are tracked over time for each participant. Statistical analyses are performed to compare the rate of change between the Parkinson's disease and healthy control groups.
Visualizations
Signaling Pathway
Caption: Alpha-synuclein aggregation pathway.
Experimental Workflow
Caption: Longitudinal [11C]this compound PET study workflow.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. Alpha-Synuclein: Mechanisms of Release and Pathology Progression in Synucleinopathies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thepathologist.com [thepathologist.com]
Application Notes and Protocols for microPET Imaging with [11C]MK-7337 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]MK-7337 is a novel positron emission tomography (PET) radiotracer developed for the in vivo imaging of aggregated α-synuclein, a pathological hallmark of neurodegenerative diseases such as Parkinson's disease (PD).[1][2][3][4] Preclinical studies in rodent models are crucial for evaluating the efficacy of potential therapeutic agents aimed at reducing α-synuclein pathology. MicroPET imaging with [11C]this compound in transgenic rodent models, such as those overexpressing human A30P α-synuclein, provides a non-invasive method to longitudinally assess the accumulation of α-synuclein aggregates in the brain.[5] Preclinical studies have demonstrated that [11C]this compound exhibits a robust signal in the midbrain and brainstem of mouse models of Parkinson's disease, regions where α-synuclein fibrils accumulate.[1] This document provides detailed application notes and protocols for conducting microPET imaging studies with [11C]this compound in rodent models.
Signaling Pathway: α-Synuclein Aggregation and Lewy Body Formation
The following diagram illustrates the pathological aggregation pathway of α-synuclein, leading to the formation of Lewy bodies, the primary target of [11C]this compound.
Experimental Protocols
I. Radiosynthesis of [11C]this compound
A detailed, step-by-step synthesis protocol for [11C]this compound is not publicly available in the reviewed literature. The following is a generalized protocol based on common [11C]methylation reactions for PET tracer synthesis. Researchers should adapt this based on the specific precursor and synthesis module available.
Objective: To radiolabel the this compound precursor with Carbon-11.
Materials:
-
This compound precursor
-
[11C]CH3I or [11C]CH3OTf
-
Automated synthesis module
-
Reagents and solvents for HPLC purification
-
Sterile filters for final product formulation
Procedure:
-
Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via a cyclotron.
-
Conversion to [11C]CH4: The [11C]CO2 is converted to [11C]CH4.
-
Synthesis of [11C]CH3I or [11C]CH3OTf: [11C]CH4 is converted to a methylating agent such as [11C]methyl iodide or [11C]methyl triflate.
-
Radiolabeling Reaction: The this compound precursor is reacted with the [11C]methylating agent in an appropriate solvent and under optimized temperature conditions within the synthesis module.
-
Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]this compound from the precursor and other reactants.
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) and passed through a sterile filter.
-
Quality Control: The final product should be tested for radiochemical purity, specific activity, and sterility before injection.
II. Animal Models
Recommended Model:
-
Transgenic Mice Overexpressing Human A30P α-Synuclein: This model is reported in the literature to show α-synuclein pathology and has been used for [11C]this compound imaging.[5]
-
Wild-Type Littermates: Serve as negative controls.
Animal Husbandry:
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
III. microPET Imaging Protocol
The following diagram outlines the general workflow for a preclinical microPET imaging study with [11C]this compound.
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for tracer injection.
-
Maintain the animal's body temperature using a heating pad.
-
-
Tracer Administration:
-
Draw a precise dose of [11C]this compound (typical injected activity for mice is 3.7-7.4 MBq) into a syringe.
-
Administer the tracer as a bolus injection via the tail vein catheter.
-
-
Image Acquisition:
-
Position the anesthetized animal in the microPET scanner.
-
Perform a short CT scan for anatomical co-registration and attenuation correction.
-
Acquire a dynamic PET scan for 60-90 minutes immediately following tracer injection.
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM3D).
-
Apply corrections for attenuation, scatter, and radioactive decay.
-
-
Data Analysis:
-
Co-register the PET images with the CT and, if available, a T1-weighted MRI atlas of the rodent brain.
-
Define regions of interest (ROIs) for key brain areas, including the midbrain (substantia nigra), brainstem, striatum, cortex, and cerebellum (as a reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate quantitative parameters such as Standardized Uptake Value (SUV), SUV ratio (SUVR), and Binding Potential (BPND).
-
Data Presentation
Quantitative data from [11C]this compound microPET studies should be summarized in tables for clear comparison between experimental groups.
Table 1: Regional [11C]this compound Uptake (SUVR) in A30P Transgenic and Wild-Type Mice
| Brain Region | A30P Transgenic Mice (n=X) | Wild-Type Mice (n=Y) | p-value |
| Midbrain | Data not available | Data not available | NA |
| Brainstem | Data not available | Data not available | NA |
| Striatum | Data not available | Data not available | NA |
| Cortex | Data not available | Data not available | NA |
| Cerebellum | 1.00 (Reference Region) | 1.00 (Reference Region) | NA |
Note: Specific quantitative data from peer-reviewed publications on [11C]this compound in rodent models were not available at the time of this writing. The table above serves as a template for data presentation.
Table 2: Biodistribution of [11C]this compound in Rodents (%ID/g)
| Organ | 5 min post-injection | 30 min post-injection | 60 min post-injection |
| Brain | Data not available | Data not available | Data not available |
| Blood | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available |
| Lungs | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Kidneys | Data not available | Data not available | Data not available |
Note: Specific biodistribution data for [11C]this compound in rodents were not found in the reviewed literature. This table is a template for presenting such data.
Conclusion
MicroPET imaging with [11C]this compound is a promising tool for the in vivo assessment of α-synuclein pathology in rodent models of Parkinson's disease.[1] The protocols and guidelines presented in this document are intended to assist researchers in designing and conducting reproducible and quantitative imaging studies. While specific quantitative data and a detailed synthesis protocol are not yet publicly available, the provided framework will enable researchers to effectively utilize this novel radiotracer in their preclinical drug development efforts.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. alzforum.org [alzforum.org]
Application Notes and Protocols for [11C]MK-7337 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]MK-7337 is a novel positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of aggregated alpha-synuclein (B15492655) (α-syn), a pathological hallmark of neurodegenerative diseases such as Parkinson's disease (PD).[1][2][3] This document provides a detailed overview of the recommended image analysis workflow for [11C]this compound PET scans, compiled from preclinical studies and the initial first-in-human clinical imaging results.[1][4] The protocols outlined below are intended to guide researchers in obtaining robust and reproducible quantitative data for assessing α-syn burden in the brain.
Preclinical and Clinical Imaging Insights
The first-in-human studies of [11C]this compound have demonstrated its potential as a biomarker for Parkinson's disease.[1] In these studies, the tracer showed the ability to detect the accumulation of alpha-synuclein in brain regions known to be affected by the disease.[1]
Key Findings from Initial Human Studies:
-
Signal Retention: In a study involving eight patients with mild to moderate Parkinson's disease and four healthy older adults, [11C]this compound demonstrated signal retention in the substantia nigra in six of the eight patients.[1][5] Elevated signals were also observed in the brainstem of seven patients.[1]
-
Olfactory System Involvement: Notably, patients with a reduced sense of smell (hyposmia), a common non-motor symptom of PD, showed tracer accumulation in the olfactory epithelium.[6]
-
Off-Target Binding: Preclinical studies in monkeys indicated some off-target binding of [11C]this compound in the cortex, thalamus, and cerebellum.[1] However, the background signal in the midbrain and brainstem was low, suggesting the tracer's utility for detecting disease-specific α-synuclein accumulation.[1]
Quantitative Data Summary
Due to the novelty of [11C]this compound, extensive quantitative data from large patient cohorts is not yet widely available in peer-reviewed literature. The following tables summarize the currently available qualitative and semi-quantitative findings.
Table 1: Preclinical and First-in-Human Imaging Observations for [11C]this compound
| Species/Study Type | Key Findings | Brain Regions with Signal | Off-Target Binding Regions | Reference |
| Mouse (A30P transgenic) | Robust signal in regions with α-synuclein fibrils. | Midbrain, Brainstem | Not specified | [1][4] |
| Monkey | Good brain penetration and effective clearance. | Not applicable | Cortex, Thalamus, Cerebellum | [1] |
| Human (First-in-Human) | Proof-of-concept for imaging α-syn pathology. | Substantia nigra, Brainstem, Olfactory epithelium | Noted, but background low in key regions | [1][6] |
Table 2: General Parameters for PET Tracer Kinetic Modeling
| Parameter | Description | Typical Values/Models for 11C-labeled Brain Tracers | Reference |
| VT | Total Distribution Volume: The ratio of the tracer concentration in a region of interest to that in plasma at equilibrium. | Varies by tracer and region. | [7] |
| BPND | Binding Potential (Non-displaceable): A measure of the density of available receptors or binding sites. | Calculated from VT or using reference tissue models. | [8] |
| Kinetic Models | Mathematical models to describe the tracer's behavior over time. | One-Tissue Compartment Model (1TCM), Two-Tissue Compartment Model (2TCM), Multilinear Analysis-1 (MA1), Simplified Reference Tissue Model (SRTM/SRTM2), Multilinear Reference Tissue Model (MRTM/MRTM2). | [9][10] |
| Scan Duration | The length of the PET scan acquisition. | Typically 90-120 minutes for kinetic modeling of 11C tracers. | [7][8][9] |
Experimental Protocols
The following protocols are based on established best practices for novel brain PET radiotracers and should be adapted and validated for specific studies involving [11C]this compound.
Protocol 1: Subject Preparation and PET/MRI Acquisition
-
Subject Screening: Recruit subjects (e.g., Parkinson's disease patients and healthy controls) based on established clinical criteria.[11] Obtain informed consent.
-
Pre-Scan Preparation: Subjects should fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions.
-
Radiotracer Administration: Administer a bolus injection of [11C]this compound intravenously. The typical injected dose for 11C-labeled tracers is in the range of 370-740 MBq.[7][9]
-
Dynamic PET Scan: Acquire a dynamic PET scan in list mode for 90-120 minutes immediately following tracer injection.[8][9] This allows for subsequent kinetic modeling.
-
Arterial Blood Sampling (for full kinetic modeling): If using arterial input function-based kinetic models, perform continuous or discrete arterial blood sampling to measure the concentration of the radiotracer and its metabolites in arterial plasma over the course of the scan.[8][9]
-
Structural MRI: Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.[11] This is crucial for co-registration and anatomical delineation of brain regions.
Protocol 2: PET Image Reconstruction and Pre-processing
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Use an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) and apply all necessary corrections, including attenuation, scatter, and decay correction.[12][13]
-
Motion Correction: If significant head motion occurred during the scan, perform motion correction on the dynamic PET images.
-
Co-registration: Co-register the dynamic PET images to the subject's anatomical T1-weighted MRI.[14] This allows for accurate anatomical localization of the PET signal.
Protocol 3: Quantitative Image Analysis
-
Region of Interest (ROI) Definition: Delineate ROIs on the co-registered MRI for key brain regions. For [11C]this compound, this should include the substantia nigra, brainstem, striatum, cortex, thalamus, and cerebellum.[1][5][14]
-
Time-Activity Curve (TAC) Generation: Extract the average radioactivity concentration for each ROI from the dynamic PET data to generate time-activity curves.
-
Kinetic Modeling:
-
Full Kinetic Modeling (with Arterial Input Function): If arterial blood data is available, fit the regional TACs to a suitable kinetic model (e.g., 2TCM or MA1) to estimate parameters such as VT.[7][8][9]
-
Reference Tissue Modeling: If an arterial input function is not available, use a reference tissue model (e.g., SRTM2 or MRTM2) with a region devoid of specific binding (e.g., cerebellum, if validated for this tracer) to estimate the binding potential (BPND).[9][10]
-
-
Standardized Uptake Value Ratio (SUVR) Calculation: For a simplified, semi-quantitative analysis, calculate SUVRs for each target ROI by dividing the average tracer uptake in the target region by the average uptake in a reference region at a specific time window (e.g., 60-90 minutes post-injection).[5]
Visualizations
Diagram 1: [11C]this compound PET Scan Image Analysis Workflow
Caption: Workflow for [11C]this compound PET image analysis.
Diagram 2: Logical Relationship for Kinetic Modeling Choice
Caption: Decision tree for kinetic modeling approach.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzforum.org [alzforum.org]
- 5. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepathologist.com [thepathologist.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Kinetic modeling of the serotonin 5-HT1B receptor radioligand [11C]P943 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracer kinetic modeling of [11C]AFM, a new PET imaging agent for the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracer kinetic modeling of [(11)C]AFM, a new PET imaging agent for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 13. perskuleuven.be [perskuleuven.be]
- 14. The α-synuclein PET tracer [18F] ACI-12589 distinguishes multiple system atrophy from other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [11C]MK-7337 Dosing and Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]MK-7337 is a novel positron emission tomography (PET) radioligand developed for the in vivo imaging of aggregated α-synuclein, a pathological hallmark of neurodegenerative disorders such as Parkinson's disease.[1][2][3] Preclinical evaluation in non-human primates (NHPs) is a critical step in the characterization of this and other radiotracers to assess their pharmacokinetic profile, brain penetration, and binding specificity before advancing to human studies. These notes provide an overview of the available data and standardized protocols for the use of [11C]this compound in NHP PET imaging studies.
Quantitative Data Summary
While specific quantitative data from non-human primate studies with [11C]this compound are not extensively published in peer-reviewed literature, the following tables summarize the reported qualitative findings and provide a template for expected quantitative outcomes based on typical PET imaging studies with similar tracers.
Table 1: In Vivo Characteristics of [11C]this compound in Non-Human Primates
| Parameter | Observation in Non-Human Primates | Source |
| Brain Penetration | Good | [2] |
| Tracer Clearance | Effective clearance from the body | [2] |
| Specific Binding | Low background binding in midbrain and brainstem | [2] |
| Off-Target Binding | Observed in the cortex, thalamus, and cerebellum | [2] |
Table 2: Representative Dosing and Administration Parameters for a [11C] Labeled Radiotracer in Non-Human Primate PET Studies
| Parameter | Typical Value Range | Notes |
| Animal Model | Rhesus macaque (Macaca mulatta) | Commonly used for neuroscience PET studies. |
| Injected Dose | 185-370 MBq (5-10 mCi) | Dose is adjusted based on animal weight and scanner sensitivity. |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | High specific activity is crucial to minimize pharmacological effects. |
| Molar Activity | > 100 GBq/µmol | |
| Injection Route | Intravenous (IV) bolus | Typically administered over 1-2 minutes. |
| Radiochemical Purity | ≥ 95% | Assessed by HPLC. |
Signaling Pathway
[11C]this compound is designed to bind to aggregated forms of α-synuclein, specifically the fibrillar structures that constitute Lewy bodies, which are characteristic of Parkinson's disease.[2] The tracer is not intended to interact with a signaling pathway in the traditional sense of an agonist or antagonist but rather serves as an imaging agent to quantify the presence of these pathological protein aggregates.
Caption: Binding of [11C]this compound to aggregated α-synuclein fibrils for PET detection.
Experimental Protocols
The following protocols are based on standard procedures for PET imaging in non-human primates and should be adapted based on institutional guidelines and specific experimental goals.
Animal Preparation
-
Fasting: Non-human primates should be fasted for 4-6 hours prior to the administration of anesthesia to prevent vomiting and aspiration. Water can be provided ad libitum.
-
Anesthesia: Anesthesia is induced with ketamine (10-15 mg/kg, IM) and maintained with isoflurane (B1672236) (1-2% in oxygen) delivered via an endotracheal tube. The level of anesthesia should be sufficient to immobilize the animal and minimize discomfort while maintaining stable physiological parameters.
-
Catheterization: Place intravenous catheters in a peripheral vein (e.g., saphenous vein) for radiotracer administration and another in an artery (e.g., femoral artery) for blood sampling.
-
Physiological Monitoring: Throughout the procedure, monitor vital signs including heart rate, blood pressure, respiratory rate, oxygen saturation, and body temperature. Maintain body temperature using a heating pad or blanket.
Radiotracer Administration
-
Dose Preparation: The required dose of [11C]this compound should be drawn into a shielded syringe. The exact volume and activity should be measured using a dose calibrator.
-
Administration: The radiotracer is administered as an intravenous bolus over 1-2 minutes, followed by a saline flush to ensure complete delivery.
PET Scan Acquisition
-
Positioning: The animal is positioned in the PET scanner with the head in the center of the field of view. A transmission scan (using a CT or radioactive source) should be performed for attenuation correction.
-
Emission Scan: The dynamic emission scan is initiated simultaneously with the injection of [11C]this compound and continues for 90-120 minutes.
-
Image Reconstruction: The acquired data are reconstructed into a series of time-gated images. Corrections for attenuation, scatter, randoms, and dead time should be applied.
Arterial Blood Sampling and Analysis
-
Sampling Schedule: Arterial blood samples are collected frequently in the first few minutes after injection (e.g., every 10-15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.
-
Blood Analysis: A portion of each blood sample is used to measure the whole-blood radioactivity. The remaining blood is centrifuged to separate plasma, and the plasma radioactivity is measured.
-
Metabolite Analysis: A subset of plasma samples is analyzed by high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent tracer.
-
Arterial Input Function: The metabolite-corrected plasma radioactivity concentration over time is used to generate the arterial input function, which is essential for quantitative kinetic modeling of the PET data.
Experimental Workflow Diagram
Caption: Workflow for [11C]this compound PET imaging in non-human primates.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Quality Control for the Synthesis of [11C]MK-7337
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control (QC) procedures recommended for the synthesis of the positron emission tomography (PET) radiotracer, [11C]MK-7337. Adherence to these protocols is crucial to ensure the identity, purity, and safety of the final radiopharmaceutical product for preclinical and clinical research.
Introduction
[11C]this compound is a novel PET tracer targeting α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases such as Parkinson's disease. The short 20.4-minute half-life of Carbon-11 necessitates rapid and efficient synthesis and quality control procedures. This document outlines the critical quality control tests, acceptance criteria, and detailed experimental protocols to ensure the final product is suitable for its intended use.
Quality Control Specifications
The following table summarizes the key quality control tests, analytical methods, and acceptance criteria for the final [11C]this compound drug product.
| Quality Attribute | Test | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | Direct observation against black and white backgrounds | Clear, colorless solution, free of particulate matter.[1] |
| pH | pH Measurement | pH-indicator paper or calibrated pH meter | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life Determination | Dose calibrator or gamma counter | 19.5 - 21.5 minutes |
| Radionuclidic Purity | Gamma Ray Spectroscopy | High-purity germanium (HPGe) detector | ≥ 99.5% (absence of long-lived radionuclide impurities)[2] |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | Radio-HPLC with UV and radiation detectors | ≥ 95% |
| Radiochemical Identity | High-Performance Liquid Chromatography (HPLC) | Co-elution with a non-radioactive this compound reference standard | The retention time of the radioactive peak should match that of the reference standard. |
| Chemical Purity | Gas Chromatography (GC) | GC with Flame Ionization Detector (FID) | Residual Solvents: Ethanol ≤ 5000 ppm, Acetonitrile (B52724) ≤ 410 ppm.[3] |
| Sterility | Sterility Test (retrospective) | Direct inoculation or membrane filtration method as per USP <71> | No microbial growth observed.[4][5] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Gel-clot, turbidimetric, or chromogenic LAL assay | < 175 EU/V, where V is the maximum recommended dose in mL.[5] |
Experimental Protocols
Visual Inspection
Objective: To confirm the absence of particulate matter and verify the color and clarity of the [11C]this compound solution.
Procedure:
-
Place the final product vial in a lead-shielded viewing container.
-
Illuminate the vial from the side.
-
Visually inspect the solution against a black background to detect any light-colored particulates.
-
Visually inspect the solution against a white background to detect any dark-colored particulates or discoloration.
-
Record the observations.
pH Measurement
Objective: To ensure the pH of the final product is within a physiologically acceptable range.
Procedure:
-
Using a sterile pipette, withdraw a small drop of the [11C]this compound solution.
-
Spot the drop onto a strip of pH-indicator paper (range 1-14 or a more specific range like 4-8).
-
Immediately compare the color of the paper to the color chart provided by the manufacturer.
-
Alternatively, for higher accuracy, use a calibrated pH meter according to the manufacturer's instructions.
-
Record the pH value.
Radiochemical Purity and Identity by HPLC
Objective: To determine the percentage of radioactivity corresponding to [11C]this compound and to confirm its identity.
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Typical HPLC conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detectors: UV detector set at an appropriate wavelength for this compound and a radioactivity detector.
-
-
-
Standard Preparation:
-
Inject a solution of the non-radioactive this compound reference standard to determine its retention time.
-
-
Sample Analysis:
-
Inject an aliquot (e.g., 20 µL) of the final [11C]this compound product onto the HPLC system.
-
-
Data Analysis:
-
Identity: Compare the retention time of the major radioactive peak in the sample chromatogram with the retention time of the this compound reference standard. They should be consistent.
-
Purity: Integrate the areas of all radioactive peaks in the radio-chromatogram. Calculate the radiochemical purity using the following formula:
-
Radiochemical Purity (%) = (Area of [11C]this compound peak / Total area of all radioactive peaks) x 100
-
-
Residual Solvent Analysis by Gas Chromatography
Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile) from the synthesis process.
Procedure:
-
System Preparation:
-
Equip a gas chromatograph with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., DB-624).
-
Set the oven temperature program, injector temperature, and detector temperature.
-
-
Standard Preparation:
-
Prepare a series of standard solutions containing known concentrations of the potential residual solvents in a suitable, non-interfering solvent.
-
Generate a calibration curve by injecting the standard solutions.
-
-
Sample Analysis:
-
Inject a known volume of the [11C]this compound solution into the GC.
-
-
Data Analysis:
-
Identify the peaks corresponding to the residual solvents based on their retention times.
-
Quantify the concentration of each solvent in the sample by comparing its peak area to the calibration curve.
-
Sterility and Bacterial Endotoxin Testing
Objective: To ensure the final product is sterile and free of pyrogens.
Procedure for Sterility Testing (to be performed retrospectively):
-
At the end of the synthesis, aseptically collect a sample of the [11C]this compound solution.
-
Perform the sterility test according to the United States Pharmacopeia (USP) <71> guidelines, typically using a direct inoculation or membrane filtration method with fluid thioglycollate medium and soybean-casein digest medium.
-
Incubate the media for 14 days and observe for any microbial growth.
Procedure for Bacterial Endotoxin Testing:
-
Perform the Limulus Amebocyte Lysate (LAL) test according to USP <85> guidelines.
-
The chosen method (gel-clot, turbidimetric, or chromogenic) should be validated for the [11C]this compound product.
-
Perform the test on a sample of the final product before release for use.
Visualizations
Caption: Quality control workflow for [11C]this compound synthesis.
Caption: HPLC analysis pathway for radiochemical purity and identity.
References
Troubleshooting & Optimization
addressing [11C]MK-7337 signal noise in cortical regions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal noise issues encountered during [11C]MK-7337 PET imaging experiments, with a particular focus on cortical regions.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and what is its primary application?
A1: [11C]this compound is a novel positron emission tomography (PET) tracer developed for imaging aggregated alpha-synuclein (B15492655), a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1][2][3] Its primary application is to serve as an imaging biomarker to aid in the early diagnosis of PD, monitor disease progression, and evaluate the efficacy of disease-modifying therapies.[1][3]
Q2: What are the known binding characteristics of [11C]this compound?
A2: [11C]this compound is a high-affinity radioligand for alpha-synuclein aggregates.[1][3] Preclinical studies in mouse models of Parkinson's disease have shown a robust signal in the midbrain and brainstem where alpha-synuclein fibrils form.[4] However, studies in monkeys and humans have indicated some off-target binding in certain brain regions.[4][5]
Q3: What does "signal noise" in the cortical region refer to in the context of [11C]this compound PET imaging?
A3: In the context of [11C]this compound PET imaging, "signal noise" in cortical regions refers to the detection of the radiotracer in the cerebral cortex that is not due to specific binding to the target (alpha-synuclein aggregates). This can be caused by a variety of factors including off-target binding of the tracer to other molecules or tissues, and physical sources of noise inherent to PET imaging such as scattered and random events.[5][6] This non-specific signal can obscure the detection of the true signal from the target pathology, making data interpretation challenging.
Q4: Is off-target binding in cortical regions a known issue for [11C]this compound?
A4: Yes, studies have reported off-target binding of [11C]this compound in the cortex, thalamus, and cerebellum.[4][5] While there is low background binding in the midbrain and brainstem, the off-target signals in cortical areas can be a significant challenge.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential sources of signal noise in cortical regions during [11C]this compound PET imaging.
Problem: High or unexpected signal in cortical regions.
Possible Cause 1: Off-Target Binding
-
Troubleshooting Steps:
-
Review Subject History: Check for any co-pathologies, such as the presence of amyloid plaques or tau tangles, as some alpha-synuclein tracers have shown cross-reactivity.[7] While [11C]this compound was developed for selectivity, the possibility of binding to other protein aggregates should be considered.
-
Blocking Studies: If ethically and experimentally feasible, perform blocking studies with a non-radioactive compound that has a high affinity for the suspected off-target site to see if the cortical signal is reduced.
-
Regional Analysis Comparison: Compare the distribution of the cortical signal with known patterns of off-target binding for this tracer from published literature.[4][5]
-
Possible Cause 2: Physical Sources of Noise
-
Troubleshooting Steps:
-
Phantom Scans: Perform regular quality control scans with a phantom to ensure the PET scanner is functioning correctly and to characterize the baseline noise levels.
-
Reconstruction Parameters: Experiment with different image reconstruction algorithms and parameters. Methods like Ordered Subset Expectation Maximization (OSEM) may perform better than Filtered Backprojection (FBP) in terms of noise management.[8]
-
Noise Reduction Filters: Apply post-reconstruction noise reduction filters, such as Gaussian or wavelet transform-based filters, to the reconstructed images.[9][10] Be cautious to not over-smooth the images, which could lead to a loss of true signal.
-
Acquisition Time: Increasing the scan duration can improve the signal-to-noise ratio (SNR), although this needs to be balanced with patient comfort and the short half-life of Carbon-11.[11]
-
Possible Cause 3: Patient-Specific Physiological Factors
-
Troubleshooting Steps:
-
Blood Flow Analysis: Assess cerebral blood flow, as alterations can affect tracer delivery and clearance, potentially leading to non-specific accumulation in cortical regions.
-
Metabolic State: Ensure the patient is in a fasted state, as high plasma glucose levels can potentially interfere with the uptake of some PET tracers.[12] While [11C]this compound is not an FDG tracer, metabolic state can have systemic effects.
-
Data Presentation
Table 1: Summary of [11C]this compound Binding Profile
| Brain Region | Target Binding (Alpha-Synuclein) | Off-Target Binding |
| Midbrain | High | Low |
| Brainstem | High | Low |
| Cortex | Low (unless pathological) | Moderate to High |
| Thalamus | Low | Moderate |
| Cerebellum | Low | Moderate |
Note: This table is a qualitative summary based on available preclinical and clinical data.[4][5]
Experimental Protocols
Standard [11C]this compound PET Imaging Protocol
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
A venous catheter should be inserted for tracer injection and potentially for blood sampling.
-
-
Tracer Administration:
-
A bolus injection of [11C]this compound is administered intravenously. The exact dosage should be determined based on institutional guidelines and subject weight.
-
-
Image Acquisition:
-
Dynamic PET scanning is initiated simultaneously with tracer injection and continues for a duration of 60-90 minutes.
-
Data is acquired in 3D mode.
-
-
Image Reconstruction:
-
Images are reconstructed using an iterative algorithm such as OSEM.
-
Attenuation correction is performed using a co-registered CT or MRI scan.
-
-
Data Analysis:
-
Time-activity curves are generated for various regions of interest (ROIs), including cortical regions, midbrain, brainstem, thalamus, and cerebellum.
-
Kinetic modeling is applied to estimate binding parameters.
-
Protocol Modifications for Noise Reduction
-
Extended Acquisition: To improve SNR, consider extending the dynamic scan duration to 90-120 minutes, if feasible.
-
Advanced Reconstruction: Utilize reconstruction algorithms that incorporate noise modeling or resolution recovery.
-
Post-Processing: Apply a validated noise reduction filter to the reconstructed images before quantitative analysis. Non-linear Gaussian filters have shown promise in reducing noise while preserving structural information.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for high cortical signal.
Caption: Standard experimental workflow for [11C]this compound PET.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causes of Noise in PET imaging | PDF [slideshare.net]
- 7. ovid.com [ovid.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Noise reduction in PET attenuation correction using non-linear Gaussian filters | Semantic Scholar [semanticscholar.org]
- 10. inc.nsi.ir [inc.nsi.ir]
- 11. Signal-to-noise ratio in neuro activation PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain: Normal Variations and Benign Findings in FDG PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection-to-Scan Time for [11C]MK-7337 PET
Welcome to the technical support center for the novel alpha-synuclein (B15492655) PET tracer, [11C]MK-7337. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and what is its primary application?
A1: [11C]this compound is a novel positron emission tomography (PET) radiotracer developed to image aggregated alpha-synuclein in the brain, a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1][2] Its primary application is in the in vivo assessment of alpha-synuclein pathology to aid in the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for PD.[1][2]
Q2: What is the optimal injection-to-scan time window for [11C]this compound PET imaging?
A2: Based on preclinical studies in monkeys, [11C]this compound demonstrates good brain penetration and effective clearance.[1] While specific quantitative data on the optimal injection-to-scan time in humans is still emerging from ongoing clinical trials, a dynamic scan starting immediately after injection is recommended to capture the full kinetic profile of the tracer. For simplified imaging protocols, a later window may be sufficient, though this is still under investigation.
Q3: What are the known challenges associated with [11C]this compound PET imaging?
A3: A key challenge with [11C]this compound is off-target binding observed in preclinical studies, particularly in the cortex, thalamus, and cerebellum.[1][3] This can complicate the interpretation of the signal in these regions. Additionally, like other PET tracers for neurodegenerative diseases, the low density of alpha-synuclein aggregates in the brain presents a challenge for achieving a high signal-to-noise ratio.[3][4]
Troubleshooting Guide
Issue 1: High Signal in Off-Target Regions (Cortex, Thalamus, Cerebellum)
-
Question: We are observing high uptake of [11C]this compound in the cerebellum, which is typically used as a reference region for other tracers. How can we differentiate this from specific binding?
-
Answer:
-
Kinetic Modeling: Employ full kinetic modeling with an arterial input function. Off-target binding often exhibits different kinetic patterns (e.g., faster washout) compared to specific binding in target regions like the substantia nigra.
-
Reference Region Selection: Given the known off-target binding in the cerebellum, it may not be a suitable reference region for simplified quantification methods like SUVR.[3] Consider alternative reference regions with low expected alpha-synuclein pathology and minimal off-target binding, which may need to be determined from ongoing research.
-
Comparison with Controls: Compare the signal in these regions to that of healthy control subjects. While some non-specific binding is expected, a significantly higher signal in patient cohorts in target regions relative to off-target regions and relative to healthy controls can help in interpretation.
-
Issue 2: Low Signal-to-Noise Ratio
-
Question: Our [11C]this compound PET images appear noisy, making it difficult to delineate specific brain structures. What can we do to improve the image quality?
-
Answer:
-
Scan Duration: Due to the low target density of alpha-synuclein, a longer scan duration may be necessary to improve counting statistics and reduce image noise.
-
Image Reconstruction Parameters: Optimization of image reconstruction parameters is crucial. Experiment with different numbers of iterations and subsets, as well as post-reconstruction smoothing filters, to find the best balance between noise reduction and preservation of spatial resolution.[5]
-
Patient Motion Correction: Even minor patient head motion can significantly degrade image quality. Ensure proper head fixation and utilize motion correction algorithms during image reconstruction.
-
Experimental Protocols
Below are generalized experimental protocols for [11C]this compound PET imaging based on available information and standard practices for [11C] radiotracers. Researchers should adapt these protocols based on their specific scanner and research questions.
Human Brain PET Imaging Protocol
-
Participant Preparation:
-
Participants should fast for at least 4-6 hours prior to the scan to minimize metabolic variability.
-
A catheter should be placed in a peripheral vein for radiotracer injection.
-
For kinetic modeling, an arterial line may be required for blood sampling.
-
-
Radiotracer Administration:
-
A bolus injection of [11C]this compound is administered intravenously. The exact injected dose will depend on local regulations and scanner sensitivity.
-
-
PET Scan Acquisition:
-
A dynamic scan of the brain is initiated simultaneously with the tracer injection.
-
Scan Duration: A total scan duration of 60-90 minutes is recommended to capture the tracer kinetics.
-
Framing Scheme: A typical framing scheme might be: 12 x 10s, 3 x 20s, 3 x 30s, 3 x 60s, 3 x 150s, and 15 x 300s.
-
-
Image Reconstruction:
-
Images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[5]
-
Corrections for attenuation, scatter, randoms, and decay should be applied.
-
The choice of reconstruction parameters (iterations, subsets, filters) should be optimized for the specific scanner to achieve a balance between image noise and spatial resolution.[5]
-
-
Image Analysis:
-
Co-register the PET images to a corresponding anatomical MRI scan for accurate region of interest (ROI) delineation.
-
Generate time-activity curves (TACs) for various brain regions.
-
For quantitative analysis, use kinetic modeling with an arterial input function or a reference region-based method if a suitable reference region can be validated.
-
Quantitative Data Summary
Currently, detailed quantitative data from human studies with [11C]this compound are limited in the public domain. The following table provides a conceptual framework for how such data would be presented. As more research is published, this table will be updated with specific values.
Table 1: Conceptual [11C]this compound PET Data
| Parameter | Parkinson's Disease Patients | Healthy Controls | Data Source |
| Binding Affinity (Kd) | TBD | TBD | [4] |
| Selectivity vs. Amyloid-beta Tracers | TBD | TBD | [4] |
| Selectivity vs. Tau Tracers | TBD | TBD | [4] |
| Substantia Nigra SUVR | Expected to be elevated | Baseline | [1][3] |
| Brainstem SUVR | Expected to be elevated | Baseline | [1] |
| Cerebellum SUVR (Off-target) | Elevated | Elevated | [1][3] |
| Test-Retest Variability (%) | TBD | TBD | N/A |
TBD: To be determined from forthcoming research. SUVR: Standardized Uptake Value Ratio.
Visualizations
Below are diagrams illustrating key concepts in [11C]this compound PET imaging.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Synuclein PET Tracer Development—An Overview about Current Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Navigating the Challenges of [11C]MK-7337 Brainstem Signal Quantification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complexities associated with quantifying the positron emission tomography (PET) signal of [11C]MK-7337 in the brainstem. As a novel radiotracer targeting α-synuclein aggregates, accurate signal quantification in deep brain structures like the brainstem is critical for advancing research in Parkinson's disease and other synucleinopathies. This guide offers insights into potential challenges and practical solutions to aid in your experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and why is quantifying its signal in the brainstem important?
A1: [11C]this compound is a novel PET radiotracer designed to bind to aggregated α-synuclein, a pathological hallmark of neurodegenerative diseases like Parkinson's disease.[1][2][3] The brainstem is an area of early and significant α-synuclein accumulation in Parkinson's disease. Therefore, accurate quantification of the [11C]this compound signal in this region is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[1]
Q2: What are the primary challenges in quantifying the [11C]this compound signal in the brainstem?
A2: The primary challenges include:
-
Low Target Density: The concentration of α-synuclein aggregates in the brain is significantly lower than that of other protein aggregates like amyloid-beta or tau, making the signal difficult to detect.[3]
-
Small Structure of the Brainstem: The brainstem is a small and complex anatomical region, which makes it susceptible to partial volume effects (PVE), potentially leading to an underestimation of the true signal.
-
Off-Target Binding: [11C]this compound has shown some off-target binding in other brain regions, such as the cortex, thalamus, and cerebellum, which can complicate the interpretation of the brainstem signal.[1][4]
-
Short Half-Life of Carbon-11: The 20-minute half-life of the 11C isotope limits the acquisition time and can present logistical challenges.[5]
Q3: Has a first-in-human study been conducted for [11C]this compound, and what were the key findings regarding the brainstem?
A3: Yes, a first-in-human study involving eight patients with mild to moderate Parkinson's disease and four healthy older adults was presented at the International Conference on Alzheimer's and Parkinson's Diseases and Related Neurological Disorders (AD/PD) 2025.[1] The study demonstrated proof-of-concept for imaging α-synuclein pathology. Notably, [11C]this compound accumulation was observed in the brainstem of seven of the eight Parkinson's disease patients.[1][5]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio in the Brainstem
Potential Cause:
-
Low density of α-synuclein aggregates in the target region.[3]
-
Insufficient radiotracer dose or uptake time.
-
Patient motion during the scan.
-
Suboptimal image reconstruction parameters.
Troubleshooting Steps:
-
Optimize Radiotracer Administration: Ensure the injected dose is within the recommended range for [11C]this compound studies. While specific protocols for this tracer are still emerging, general principles of PET imaging suggest that optimizing the uptake time can improve the target-to-background ratio.
-
Minimize Patient Motion: Use head restraints and provide clear instructions to the patient to remain still during the scan. Motion correction software can also be applied during image reconstruction.
-
Refine Reconstruction Parameters: Employ iterative reconstruction algorithms that can help to reduce noise compared to filtered back-projection. The choice of the number of iterations and subsets should be carefully considered to balance noise reduction and preservation of signal.
Issue 2: Suspected Off-Target Binding Confounding Brainstem Signal
Potential Cause:
-
[11C]this compound has known off-target binding sites in the cortex, thalamus, and cerebellum.[1][4] Spill-over from these regions could potentially contaminate the brainstem signal.
Troubleshooting Steps:
-
Careful Region of Interest (ROI) Definition: Precisely delineate the brainstem ROI, avoiding inclusion of adjacent structures where off-target binding is known to occur. Co-registration with a high-resolution anatomical MRI is essential for accurate ROI placement.
-
Reference Region Selection: The choice of a reference region for calculating standardized uptake value ratios (SUVRs) is critical. While a definitive reference region for [11C]this compound is yet to be established, regions with low anticipated specific binding, such as the cerebellar grey matter, have been used for other tracers. However, given the potential for off-target binding in the cerebellum with [11C]this compound, this needs to be carefully evaluated.
-
Kinetic Modeling: If dynamic imaging data is acquired, kinetic modeling can help to differentiate between specific and non-specific binding, providing a more accurate quantification of the target signal.
Issue 3: Underestimation of Brainstem Signal Due to Partial Volume Effects (PVE)
Potential Cause:
-
The small size of the brainstem nuclei can lead to a "spill-out" of the signal into surrounding tissues and a "spill-in" of signal from adjacent areas, resulting in an underestimation of the true tracer concentration.
Troubleshooting Steps:
-
Partial Volume Correction (PVC): Apply a validated PVC method to the PET data. Several methods exist, often requiring high-resolution anatomical data from an MRI. The choice of PVC method should be justified and consistently applied across all subjects in a study.
-
High-Resolution Imaging: Utilize PET scanners with higher spatial resolution to minimize PVE.
-
Standardized Analysis Pipeline: Employ a consistent and validated image analysis pipeline for all subjects to ensure that any effects of PVE are systematic.
Experimental Protocols
While a highly detailed, standardized protocol for [11C]this compound is not yet widely published, the following provides a general framework based on typical PET imaging studies.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
A comfortable and relaxed environment should be provided to minimize anxiety and movement.
Radiotracer Injection and Uptake:
-
A bolus injection of [11C]this compound is administered intravenously.
-
The specific injected dose will depend on local imaging protocols and patient characteristics.
-
An uptake period is allowed for the tracer to distribute and bind to its target.
PET/CT or PET/MR Acquisition:
-
A low-dose CT or an MRI scan is performed for attenuation correction and anatomical co-registration.
-
Dynamic or static PET imaging is initiated. For quantitative analysis, a dynamic scan of at least 60 minutes is often recommended to allow for kinetic modeling.
Image Reconstruction:
-
Images are reconstructed using an iterative algorithm (e.g., OSEM).
-
Corrections for attenuation, scatter, randoms, and decay are applied.
Quantitative Data Summary
At present, detailed quantitative data from the first-in-human study of [11C]this compound, including specific SUVR values for the brainstem in individual Parkinson's disease patients and healthy controls, have not been published in a structured table format in the reviewed literature. The available information indicates a qualitative increase in signal in the brainstem of a majority of the Parkinson's disease patients studied.[1][5] As more data becomes available from ongoing and future studies, this section will be updated with relevant quantitative summaries.
Visualizations
Caption: Workflow of challenges in [11C]this compound brainstem signal quantification.
Caption: Troubleshooting workflow for low or variable [11C]this compound brainstem signal.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 4. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepathologist.com [thepathologist.com]
minimizing non-specific binding of MK-7337 in autoradiography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the alpha-synuclein (B15492655) PET tracer, [¹¹C]MK-7337, in autoradiography experiments.
Frequently Asked Questions (FAQs)
Q1: What is [¹¹C]this compound and why is minimizing non-specific binding important in autoradiography?
A1: [¹¹C]this compound is a positron emission tomography (PET) tracer with high affinity for aggregated alpha-synuclein fibrils, a key pathological hallmark of neurodegenerative diseases like Parkinson's disease.[1][2][3] In autoradiography, minimizing non-specific binding—the binding of the radioligand to sites other than the target (alpha-synuclein fibrils)—is crucial for obtaining a clear and accurate signal. High non-specific binding can obscure the true signal from alpha-synuclein aggregates, leading to misinterpretation of the results and inaccurate quantification of the target.
Q2: What are the known off-target binding sites for this compound?
A2: Preclinical studies in monkeys have indicated some off-target binding of [¹¹C]this compound in brain regions such as the cortex, thalamus, and cerebellum.[1] Researchers should be aware of this potential for non-specific signal in these areas when analyzing their autoradiograms.
Q3: What is the first step I should take if I observe high non-specific binding?
A3: The first step is to ensure your experimental protocol is optimized. This includes verifying the quality and preparation of your tissue sections, the composition of your incubation and wash buffers, and the concentration of the radioligand. A systematic review of each step of the protocol is often the most effective way to identify the source of high non-specific binding.
Q4: How do I determine the optimal concentration of [¹¹C]this compound to use?
A4: The optimal concentration should be determined empirically through saturation binding experiments to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). As a starting point, a concentration at or below the Kd value is often recommended to minimize non-specific binding while still providing a detectable specific signal.[4]
Q5: What can I use to define non-specific binding in my assay?
A5: Non-specific binding is determined by incubating a parallel set of tissue sections with [¹¹C]this compound in the presence of a high concentration of a non-radiolabeled compound that also binds to alpha-synuclein fibrils. This "cold" competitor will occupy the specific binding sites, leaving only the non-specific binding of the radioligand to be measured. Unlabeled this compound would be a suitable choice.
Troubleshooting Guide
High non-specific binding is a common challenge in autoradiography. The following guide provides a structured approach to identifying and mitigating potential causes.
Problem: High Background Signal Across the Entire Tissue Section
This often indicates an issue with the assay conditions or tissue preparation.
| Potential Cause | Recommended Solution | Expected Outcome |
| Radioligand concentration too high | Perform a saturation binding experiment to determine the optimal [¹¹C]this compound concentration. A common starting point is at or below the Kd value.[4] | Reduced overall background signal while maintaining a robust specific binding signal. |
| Inadequate blocking of non-specific sites | Pre-incubate tissue sections with a blocking buffer containing a protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1% w/v) to saturate non-specific binding sites before adding the radioligand. | Decreased background signal by preventing the radioligand from binding to non-target proteins and lipids. |
| Suboptimal wash steps | Increase the duration and/or number of wash steps in ice-cold buffer to more effectively remove unbound and non-specifically bound radioligand.[4] | Lower background noise and improved signal-to-noise ratio. |
| Hydrophobic interactions of the radioligand | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the wash buffer to disrupt non-specific hydrophobic binding. | Reduction in diffuse background signal, particularly in lipid-rich areas like white matter. |
Problem: High Non-Specific Binding in Specific Brain Regions (e.g., Cortex, Thalamus, Cerebellum)
This may be related to the known off-target binding profile of this compound or issues with tissue quality in those regions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Known off-target binding of this compound | In primate studies, this compound has shown off-target binding in the cortex, thalamus, and cerebellum.[1] Carefully compare binding in these regions to a control brain known to be free of alpha-synuclein pathology. | Better differentiation between true specific binding and inherent off-target signal. |
| Poor tissue quality or artifacts | Ensure optimal tissue preservation during sectioning and storage. Poorly preserved tissue can create artificial binding sites. Examine tissue integrity with histological staining (e.g., Cresyl Violet) on adjacent sections. | Reduced artifactual binding and increased confidence in the observed signal. |
| Presence of other protein aggregates | While this compound is reported to be selective for alpha-synuclein, consider the possibility of cross-reactivity with other amyloid proteins, especially in tissues with known co-pathologies. | Characterization of the binding profile in the context of the tissue's known pathology. |
Experimental Protocols
Below are detailed methodologies for key experiments related to minimizing non-specific binding in [¹¹C]this compound autoradiography.
Protocol 1: In Vitro Autoradiography for [¹¹C]this compound
This protocol provides a general framework. Optimal conditions should be determined empirically.
1. Tissue Preparation:
- Fresh frozen human or animal brain tissue is sectioned on a cryostat at a thickness of 10-20 µm.
- Thaw-mount the sections onto gelatin-coated microscope slides and allow them to air dry.
- Store sections at -80°C until use.
2. Pre-incubation (Blocking):
- Bring slides to room temperature.
- Pre-incubate the sections in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a blocking agent like 0.1-1% (w/v) BSA for 15-30 minutes at room temperature. This step helps to reduce non-specific binding.
3. Incubation:
- Prepare the incubation buffer containing [¹¹C]this compound at the desired concentration (determined from saturation binding experiments).
- For determining total binding , incubate a set of slides in the buffer with [¹¹C]this compound.
- For determining non-specific binding , incubate an adjacent set of slides in the same buffer containing [¹¹C]this compound plus a high concentration (e.g., 1-10 µM) of unlabeled this compound or another suitable competitor.
- Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature).
4. Washing:
- After incubation, wash the slides in ice-cold assay buffer to remove unbound radioligand.
- Perform multiple washes of increasing stringency (e.g., 2 x 5 minutes in buffer, followed by a brief dip in ice-cold deionized water).
5. Drying and Exposure:
- Quickly dry the slides under a stream of cool, dry air.
- Expose the slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the radioactivity of the ligand and the density of the target.
6. Image Analysis:
- Scan the imaging plate or develop the film.
- Quantify the signal in specific regions of interest using densitometry software.
- Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region.
Visualizing Experimental Workflows
General Autoradiography Workflow
Troubleshooting Logic for High Non-Specific Binding
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Assessing P-glycoprotein Efflux on MK-7337 Brain Uptake
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of P-glycoprotein (P-gp) efflux on the brain uptake of the α-synuclein PET tracer, MK-7337. While preclinical studies have indicated that [11C]this compound effectively enters the brain, understanding the specific contribution of P-gp is crucial for accurate quantification of target engagement and for interpreting PET imaging data.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate these investigations.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for P-glycoprotein (P-gp)?
A1: Publicly available literature does not definitively state whether this compound is a P-gp substrate. While the development of this compound involved optimization of transporter properties, specific data on its interaction with P-gp has not been published.[2][3] Therefore, it is recommended that researchers empirically determine the P-gp liability of this compound in their experimental systems.
Q2: What are the typical signs that P-gp efflux is limiting the brain uptake of my compound?
A2: Several indicators may suggest that your compound is a P-gp substrate:
-
Low brain-to-plasma concentration ratio (Kp): A Kp value significantly less than 1 can be indicative of active efflux at the blood-brain barrier (BBB).
-
Increased brain uptake in the presence of a P-gp inhibitor: Co-administration of a known P-gp inhibitor (e.g., tariquidar, elacridar) leading to a significant increase in the brain concentration of your compound is strong evidence of P-gp mediated efflux.
-
Higher accumulation in P-gp knockout models: Comparing brain uptake in wild-type animals versus animals lacking P-gp (e.g., Mdr1a/b knockout mice) can directly demonstrate the role of this transporter. An increased brain concentration in knockout animals points to P-gp efflux.
-
High efflux ratio in in vitro transporter assays: An efflux ratio greater than 2 in a bidirectional transport assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1) is a strong indication of active efflux.
Q3: How can I quantitatively assess the impact of P-gp on this compound brain uptake?
A3: A combination of in vitro and in vivo studies is recommended for a comprehensive assessment.
-
In vitro: Perform a bidirectional permeability assay using MDCK-MDR1 cells to determine the efflux ratio.
-
In vivo: Conduct PET imaging studies in rodents (rats or mice) with and without the administration of a P-gp inhibitor. Alternatively, compare the brain uptake of [11C]this compound in wild-type versus P-gp knockout mice.
Q4: What are some common P-gp inhibitors used in preclinical studies?
A4: Commonly used P-gp inhibitors in preclinical research include:
-
Tariquidar: A potent and specific third-generation P-gp inhibitor.
-
Elacridar (GF120918): Another potent and widely used P-gp inhibitor.
-
Verapamil: A first-generation P-gp inhibitor, though it can have cardiovascular side effects.
-
Cyclosporin A: A potent immunosuppressant that also inhibits P-gp.
It is crucial to select an inhibitor with high specificity for P-gp and to use a dose that ensures adequate inhibition at the BBB without causing confounding systemic effects.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpectedly low brain uptake of [11C]this compound in wild-type animals. | 1. P-gp mediated efflux: this compound may be a significant substrate for P-gp. 2. Poor passive permeability: The physicochemical properties of the tracer may not be optimal for crossing the BBB. 3. Rapid metabolism: The tracer may be quickly metabolized to less brain-penetrant metabolites. 4. High plasma protein binding: Only the unbound fraction of the drug can cross the BBB. | 1. Conduct an in vivo study with a P-gp inhibitor or use P-gp knockout animals to assess the contribution of efflux. 2. Perform in vitro permeability assays (e.g., PAMPA) to evaluate passive diffusion. 3. Analyze plasma and brain samples to determine the metabolic profile of the tracer. 4. Measure the unbound fraction of [11C]this compound in plasma. |
| High variability in brain uptake between animals in a P-gp inhibition study. | 1. Inconsistent P-gp inhibition: The dose or timing of the inhibitor administration may not be optimal, leading to variable levels of P-gp inhibition. 2. Individual differences in P-gp expression: There can be natural variations in P-gp expression among animals. 3. Anesthetic effects: The type and depth of anesthesia can influence cerebral blood flow and tracer delivery. | 1. Optimize the dose and pre-treatment time of the P-gp inhibitor. Consider measuring plasma concentrations of the inhibitor to ensure adequate exposure. 2. Increase the number of animals per group to improve statistical power. 3. Standardize the anesthesia protocol and monitor physiological parameters throughout the experiment. |
| Efflux ratio from in vitro MDCK-MDR1 assay is borderline (e.g., around 2). | 1. Weak P-gp substrate: The compound may be a weak substrate for P-gp. 2. Assay variability: Minor variations in cell monolayer integrity or timing can affect the results. 3. Involvement of other transporters: Other efflux transporters may be contributing to transport. | 1. Confirm the finding with an in vivo study. A weak in vitro substrate may still have significant in vivo effects. 2. Ensure the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Run appropriate positive and negative controls. 3. Use cell lines expressing other relevant transporters (e.g., BCRP) to investigate multi-transporter effects. |
Data Presentation
Table 1: Illustrative In Vitro Permeability Data for this compound in MDCK-MDR1 Cells
| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | P-gp Substrate? |
| This compound | A to B | 0.5 ± 0.1 | 6.0 | Yes |
| B to A | 3.0 ± 0.4 | |||
| This compound + Tariquidar (1 µM) | A to B | 2.8 ± 0.3 | 1.1 | No |
| B to A | 3.1 ± 0.5 | |||
| Propranolol (Control) | A to B | 20.5 ± 2.1 | 1.0 | No |
| B to A | 20.2 ± 1.9 | |||
| Digoxin (Control) | A to B | 0.2 ± 0.05 | 15.0 | Yes |
| B to A | 3.0 ± 0.3 | |||
| Data are presented as mean ± SD and are for illustrative purposes only. |
Table 2: Illustrative In Vivo Brain Uptake Data for [11C]this compound in Rodents
| Animal Model | Treatment | Brain-to-Plasma Ratio (Kp) at 30 min | % Increase in Brain Uptake |
| Wild-type Rat | Vehicle | 0.8 ± 0.2 | - |
| Wild-type Rat | Elacridar (10 mg/kg) | 2.4 ± 0.5 | 200% |
| P-gp Knockout Mouse | Vehicle | 2.6 ± 0.6 | 225% (vs. WT) |
| Wild-type Mouse | Vehicle | 0.8 ± 0.3 | - |
| Data are presented as mean ± SD and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells
Objective: To determine if this compound is a substrate of P-gp by measuring its permeability across a polarized monolayer of MDCK cells overexpressing human P-gp.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Experiment Setup:
-
For apical-to-basolateral (A-B) transport, add this compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral (lower) chamber.
-
Include a P-gp inhibitor (e.g., 1 µM tariquidar) in separate wells to confirm P-gp specific transport.
-
Use known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) as controls.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo PET Imaging Study in Rodents with P-gp Inhibition
Objective: To quantify the effect of P-gp efflux on the brain uptake of [11C]this compound in vivo.
Methodology:
-
Animal Preparation: Anesthetize the animals (e.g., Wistar rats) and place them in a PET scanner.
-
P-gp Inhibition: Administer a P-gp inhibitor (e.g., elacridar, 10 mg/kg, i.v.) or vehicle to two groups of animals 30 minutes prior to tracer injection.
-
Tracer Injection: Inject a bolus of [11C]this compound via the tail vein.
-
PET Scan: Perform a dynamic PET scan for 60-90 minutes.
-
Blood Sampling: Collect arterial or venous blood samples throughout the scan to determine the plasma concentration of the tracer.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the whole brain and specific brain regions.
-
Data Analysis:
-
Generate time-activity curves (TACs) for the brain and plasma.
-
Calculate the brain-to-plasma concentration ratio (Kp) at a specific time point or the area under the curve (AUC) for the brain and plasma.
-
Compare the brain uptake of [11C]this compound between the vehicle- and inhibitor-treated groups.
-
Visualizations
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Navigating [11C]MK-7337 Imaging: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The imaging of α-synuclein aggregates in the brain with Positron Emission Tomography (PET) tracers like [11C]MK-7337 presents a promising avenue for advancing our understanding and treatment of neurodegenerative diseases such as Parkinson's. However, the unique challenges associated with this target, primarily the low density of α-synuclein aggregates, can lead to a low signal-to-noise ratio (SNR) in the resulting images. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to [11C]this compound imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal-to-noise ratio in [11C]this compound PET imaging?
A low SNR in [11C]this compound imaging can stem from several factors inherent to both the tracer and the biological target. The principal challenge is the low concentration of α-synuclein aggregates in the brain, which provides a limited signal for the tracer to bind to. Additionally, [11C]this compound has been observed to have some off-target binding in regions like the cortex, thalamus, and cerebellum, which can increase background noise and further reduce the SNR.[1]
Q2: How can I be sure that the radiotracer quality is not the source of the low signal?
Ensuring the quality of the [11C]this compound radiotracer is a critical first step. While specific quality control parameters for [11C]this compound are not extensively published due to its discontinued (B1498344) clinical development, general guidelines for 11C-labeled radiotracers should be strictly followed. Key parameters to assess include:
-
Radiochemical Purity: A high radiochemical purity ensures that the observed signal is from the intended tracer and not from radioactive impurities.
-
Molar Activity: High molar activity is crucial to avoid saturation of the low-density α-synuclein binding sites.
-
Residual Solvents: The absence of residual solvents from the radiosynthesis process is essential for patient safety and to prevent any potential interference with tracer binding.
Q3: What are the known off-target binding regions for [11C]this compound and how can I mitigate their impact?
Preclinical studies in monkeys have indicated off-target binding of [11C]this compound in the cortex, thalamus, and cerebellum.[1] While complete elimination of this off-target signal is challenging, several strategies can be employed to minimize its impact on the interpretation of results:
-
Reference Region Selection: Careful selection of a reference region with low specific binding is crucial for accurate quantification of the specific signal.
-
Kinetic Modeling: Advanced kinetic modeling techniques can help to differentiate between specific and non-specific binding.
-
Image Correction Techniques: Post-processing image correction algorithms may help to reduce the contribution of background noise.
Q4: Can patient-specific factors influence the signal quality of [11C]this compound scans?
Yes, patient-specific factors can significantly impact the quality of PET images. For neurodegenerative disease imaging, factors such as age, disease severity, and individual variations in neuroanatomy and physiology can all play a role. For instance, the density of α-synuclein aggregates can vary between patients, directly affecting the signal intensity.
Troubleshooting Guide
A low signal-to-noise ratio in your [11C]this compound imaging data can be a frustrating obstacle. This guide provides a systematic approach to identifying and addressing potential issues.
Problem: Low Overall Signal Intensity
A generalized low signal across the entire brain can point to issues with the radiotracer itself or its administration.
| Potential Cause | Recommended Action |
| Low Radiochemical Purity | Verify the radiochemical purity of the [11C]this compound batch. Implement rigorous quality control procedures for each synthesis. |
| Low Molar Activity | Assess the molar activity of the tracer. Optimize the radiosynthesis to maximize molar activity, minimizing the mass of non-radioactive this compound. |
| Inaccurate Injected Dose | Confirm the accuracy of the dose calibrator. Review and standardize the dose administration protocol. |
| Tracer Adherence to Tubing | Pre-saturate the injection tubing with a non-radioactive solution to minimize tracer adherence. |
Problem: High Background Noise
Elevated background noise can obscure the specific signal from α-synuclein aggregates.
| Potential Cause | Recommended Action |
| Off-Target Binding | As noted, [11C]this compound has known off-target binding sites.[1] Employ advanced image analysis techniques, such as kinetic modeling, to separate specific from non-specific binding. |
| Patient Movement | Patient motion during the scan can introduce significant artifacts and increase noise. Utilize motion correction techniques during image reconstruction and ensure patient comfort to minimize movement. |
| Suboptimal Reconstruction Parameters | The choice of image reconstruction algorithm and its parameters can significantly impact image noise. Experiment with different reconstruction settings (e.g., number of iterations and subsets for OSEM) to find the optimal balance between noise and resolution. |
| Scatter and Random Coincidences | Ensure that appropriate scatter and random correction methods are applied during image reconstruction. |
Experimental Protocols & Methodologies
While detailed, standardized protocols for [11C]this compound are not widely available in published literature, the following provides a general framework based on common practices for 11C-labeled PET tracers in neuroimaging.
Radiochemistry Quality Control
A stringent quality control process is paramount for reliable imaging results.
PET Imaging Acquisition
A typical dynamic PET imaging protocol for a 11C-labeled tracer would involve the following steps.
Logical Troubleshooting Pathway
When faced with a low SNR, a structured approach to troubleshooting is essential. The following diagram outlines a logical progression for identifying the root cause of the issue.
References
correcting for partial volume effects in [11C]MK-7337 PET data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]MK-7337 PET data, with a specific focus on correcting for partial volume effects (PVE).
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern for [11C]this compound PET imaging?
A1: The partial volume effect is an artifact in PET imaging that arises from the limited spatial resolution of the scanner. This limitation causes the signal from a specific region of interest to be "blurred," mixing with signals from adjacent tissues. This results in two primary issues:
-
Spill-out: An underestimation of the true radioactivity concentration in small structures where the tracer uptake is high.
-
Spill-in: An overestimation of the radioactivity concentration in regions of low uptake that are adjacent to areas of high uptake.
For [11C]this compound PET imaging, which aims to quantify α-synuclein aggregates in often small and specific brain nuclei (e.g., substantia nigra), PVE can lead to significant inaccuracies in quantification.[1][2][3] This is particularly problematic when studying neurodegenerative diseases like Parkinson's disease, where brain atrophy can further exacerbate these effects.[4][5]
Q2: What are the common methods for partial volume correction (PVC) applicable to [11C]this compound data?
A2: Several methods have been developed to correct for PVE, each with its own set of assumptions. The choice of method can influence the final quantitative results. Common methods include:
-
Müller-Gärtner (MG): This is a widely used method that corrects for spill-over from white matter to gray matter. It assumes a uniform tracer concentration in white matter.
-
Iterative Yang (IY): A voxel-based method that corrects for spill-over between different gray matter regions, in addition to spill-over from white matter.[4]
-
Geometric Transfer Matrix (GTM): This region-based method uses high-resolution anatomical MRI data to model the transfer of signal between different regions of interest.
-
Labbé (LABBE): Another region-based method that is similar to GTM.
-
Regional Voxel-Based (RBV): This method combines elements of region-based and voxel-based approaches.[6]
-
Iterative Deconvolution: This image-based method improves spatial resolution without the need for structural MRI data, but it can also amplify noise.[7]
For [11C]this compound studies, methods like Iterative Yang may be preferable as they account for the complex spill-in and spill-out between adjacent gray matter structures.[4]
Q3: What are the prerequisites for performing partial volume correction?
A3: Most PVC methods require a high-resolution anatomical image, typically a T1-weighted MRI scan, for each subject. This anatomical image is used to segment the brain into different tissue types (gray matter, white matter, and cerebrospinal fluid) and to define the specific regions of interest for the analysis. Accurate co-registration between the PET and MRI images is a critical step for reliable PVC.
Q4: How does the choice of PVC method impact the interpretation of [11C]this compound binding?
A4: The choice of PVC algorithm can significantly impact the final quantitative values and, consequently, the interpretation of the results. For example, the Müller-Gärtner method may increase gray matter binding values more than the Iterative Yang method due to differing assumptions.[4][8] It is crucial to carefully consider the assumptions of each method and, if possible, perform sensitivity analyses with different correction techniques. The impact of correction can also vary depending on the tracer's distribution and the patient population (e.g., healthy controls versus patients with significant brain atrophy).[6]
Troubleshooting Guide
Issue 1: Inaccurate anatomical segmentation of brain regions.
-
Cause: Poor quality of the MRI scan, artifacts in the image, or limitations of the segmentation software.
-
Solution:
-
Visually inspect the quality of all T1-weighted MRI scans before processing.
-
Ensure that the segmentation software parameters are optimized for the study population.
-
Manually edit the segmented images to correct for any obvious errors, particularly in the regions of interest for [11C]this compound binding.
-
Issue 2: Misalignment between PET and MRI images.
-
Cause: Inaccurate co-registration of the PET and MRI data.
-
Solution:
-
Visually inspect the co-registered images to ensure proper alignment of key brain structures.
-
Use a robust co-registration algorithm and consider using fiducial markers if precise alignment is critical.
-
Optimize the co-registration parameters and, if necessary, perform manual adjustments.
-
Issue 3: Amplification of noise after PVC.
-
Cause: Some PVC methods, like iterative deconvolution, can amplify noise in the PET data, which can lead to less precise quantitative estimates.[7]
-
Solution:
-
Apply a denoising algorithm, such as the HighlY constrained back-PRojection (HYPR) method, before or after the PVC step.[7]
-
Choose a PVC method that is less susceptible to noise amplification.
-
Ensure that the initial PET data has a good signal-to-noise ratio by optimizing the acquisition protocol.
-
Quantitative Data Summary
The following table summarizes the hypothetical impact of different PVC methods on [11C]this compound binding potential (BPND) in a key region of interest, based on findings for other radiotracers.
| Region of Interest | Subject Group | Uncorrected BPND (mean ± SD) | BPND with MG Correction (mean ± SD) | BPND with IY Correction (mean ± SD) |
| Substantia Nigra | Healthy Controls | 1.8 ± 0.3 | 2.2 ± 0.4 | 2.1 ± 0.4 |
| Parkinson's Disease | 1.2 ± 0.4 | 1.5 ± 0.5 | 1.4 ± 0.5 | |
| Caudate Nucleus | Healthy Controls | 2.5 ± 0.5 | 3.1 ± 0.6 | 2.9 ± 0.6 |
| Parkinson's Disease | 2.1 ± 0.6 | 2.6 ± 0.7 | 2.5 ± 0.7 |
Note: This data is illustrative and intended to demonstrate the expected trends following PVC. Actual results will vary depending on the specific study population, scanner, and processing pipeline.
Experimental Protocols
Protocol 1: Partial Volume Correction using the Iterative Yang (IY) Method
-
Image Acquisition:
-
Acquire dynamic [11C]this compound PET data.
-
Acquire a high-resolution T1-weighted anatomical MRI for each subject.
-
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET data.
-
Co-register the individual PET frames to the subject's MRI.
-
-
Anatomical Segmentation:
-
Use software such as FreeSurfer or SPM to segment the MRI into gray matter, white matter, and CSF.
-
Define regions of interest (ROIs) based on a brain atlas.
-
-
Iterative Yang PVC:
-
Provide the co-registered PET data, the segmented MRI, and the defined ROIs as input to the IY algorithm.
-
Specify the point spread function (PSF) of the PET scanner.
-
The IY algorithm will iteratively update the spill-in and spill-out proportions for each ROI to generate a PVE-corrected PET image.[9]
-
-
Kinetic Modeling:
-
Extract time-activity curves from the PVE-corrected dynamic PET data for the ROIs.
-
Perform kinetic modeling (e.g., using a 1-tissue compartment model) to estimate parameters such as volume of distribution (VT) and binding potential (BPND).[9]
-
Visualizations
Caption: Workflow for Partial Volume Correction of [11C]this compound PET Data.
Caption: Conceptual Diagram of Partial Volume Effects (PVE).
References
- 1. Partial volume effect in SPECT & PET imaging and impact on radionuclide dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges and innovations in brain PET analysis of neurodegenerative disorders: a mini-review on partial volume effects, small brain region studies, and reference region selection [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]THK5351 and [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial volume correction of brain PET studies using iterative deconvolution in combination with HYPR denoising - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Technical Support Center: Analysis of [11C]MK-7337 PET Data and Management of Radiometabolites
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling radiometabolites during the data analysis of Positron Emission Tomography (PET) studies using the novel alpha-synuclein (B15492655) tracer, [11C]MK-7337. Accurate quantification of PET data is crucial for the success of clinical trials and research studies, and appropriate correction for radiometabolites is a critical step in this process.
Frequently Asked Questions (FAQs)
Q1: Why is it important to correct for radiometabolites in [11C]this compound PET studies?
Q2: What are the likely characteristics of [11C]this compound radiometabolites?
A2: While specific data for [11C]this compound is not yet widely available in peer-reviewed literature, radiometabolites of PET tracers are typically more polar (less lipophilic) than the parent compound. This increased polarity generally reduces their ability to cross the blood-brain barrier. However, it is crucial to experimentally verify this for any new tracer. If a radiometabolite does enter the brain, its contribution to the tissue signal must be accounted for in the kinetic model.
Q3: How is the fraction of parent [11C]this compound in plasma measured?
A3: The most common method for measuring the parent fraction of a radiotracer in plasma is High-Performance Liquid Chromatography (HPLC). This technique separates the parent tracer from its radiometabolites based on their physicochemical properties. Blood samples are taken at various times after the injection of [11C]this compound, the plasma is separated, and the proteins are precipitated. The resulting supernatant is then injected into an HPLC system equipped with a radioactivity detector to quantify the relative amounts of the parent tracer and its radiometabolites.
Q4: What if I observe high variability in my plasma metabolite measurements?
A4: High variability can be due to several factors, including errors in blood sampling times, sample handling, and the analytical measurement itself. To minimize variability, it is essential to have a standardized and well-validated protocol for blood processing and HPLC analysis. It is also important to model the parent fraction over time using an appropriate mathematical function, which can help to smooth out noise from individual measurements.
Q5: What is a "plasma parent fraction curve" and how is it used?
A5: A plasma parent fraction (PPF) curve describes the percentage of the total radioactivity in the plasma that is attributable to the unchanged parent tracer over time. This curve is generated by fitting a mathematical model to the discrete measurements of the parent fraction obtained from HPLC analysis of blood samples. The resulting continuous curve is then used to correct the total plasma radioactivity curve, yielding the "metabolite-corrected arterial input function," which is a critical input for kinetic modeling of the PET data.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent HPLC retention times for the parent tracer. | 1. Changes in the mobile phase composition.2. Degradation of the HPLC column.3. Fluctuations in column temperature.4. Air bubbles in the system. | 1. Prepare fresh mobile phase daily and ensure thorough mixing.2. Implement a regular column maintenance and replacement schedule.3. Use a column oven to maintain a stable temperature.4. Degas the mobile phase and prime the system before each run. |
| Poor separation between the parent tracer and radiometabolites. | 1. Inappropriate mobile phase or gradient.2. Suboptimal column chemistry.3. Low column efficiency. | 1. Optimize the mobile phase composition and gradient profile.2. Test different types of HPLC columns (e.g., C18, phenyl-hexyl).3. Ensure the column is not overloaded and check for blockages. |
| Low recovery of radioactivity from the HPLC column. | 1. Adsorption of the tracer or metabolites to the column or tubing.2. Precipitation of the compound in the mobile phase. | 1. Use a column with a different stationary phase or add a competing agent to the mobile phase.2. Adjust the mobile phase composition to ensure the solubility of all components. |
| The fitted plasma parent fraction curve does not accurately represent the measured data points. | 1. An inappropriate mathematical model was chosen for the fit.2. Outliers in the measured data are heavily influencing the fit. | 1. Try fitting the data with different models (e.g., Hill, power, exponential functions) and use goodness-of-fit criteria (e.g., AIC, BIC) to select the best model.2. Carefully examine the data for outliers and consider excluding them if they are determined to be erroneous. |
Experimental Protocols
Protocol for Plasma Radiometabolite Analysis of [11C]this compound
Note: This is a general protocol and should be optimized and validated for [11C]this compound in your laboratory.
-
Blood Sampling:
-
Collect arterial blood samples at predetermined time points after the injection of [11C]this compound (e.g., 1, 2, 5, 10, 20, 30, 45, 60, and 90 minutes).
-
Place samples immediately on ice to quench metabolic activity.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2,000 x g for 5 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 500 µL), add an equal volume of cold acetonitrile (B52724).
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
HPLC Analysis:
-
Collect the supernatant and inject a known volume into the HPLC system.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) should be optimized to achieve good separation between the parent [11C]this compound and its radiometabolites.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the eluent with a UV detector (if a non-radioactive standard is available) and a radioactivity detector connected in series.
-
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram corresponding to the parent tracer and its metabolites.
-
Calculate the parent fraction at each time point as: (Area of parent peak) / (Total area of all radioactive peaks) * 100%.
-
Plot the parent fraction as a function of time and fit the data with an appropriate mathematical model to generate the plasma parent fraction curve.
-
Visualizations
Validation & Comparative
A Head-to-Head Comparison of Novel PET Tracers for Alpha-Synuclein Imaging: MK-7337 vs. C05-05
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising radiotracers, [¹¹C]MK-7337 and [¹⁸F]C05-05, for the in vivo imaging of alpha-synuclein (B15492655) aggregates, a key pathological hallmark of Parkinson's disease and other synucleinopathies. This document summarizes key quantitative data, details experimental protocols, and visualizes workflows to aid in the selection and application of these novel imaging agents.
At a Glance: Key Performance Metrics
| Property | [¹¹C]this compound | [¹⁸F]C05-05 |
| Radionuclide | Carbon-11 | Fluorine-18 |
| Target | Aggregated alpha-synuclein (toxic fibrils)[1] | Aggregated alpha-synuclein fibrils[2][3] |
| Binding Affinity | High affinity for alpha-synuclein demonstrated in preclinical models.[4][5] Specific Kd value not publicly available. | IC₅₀ for α-synuclein (DLB tissue): 1.5 nM[6][7] |
| Selectivity | High selectivity over other proteinopathies reported.[4][5] Some off-target binding observed in the cortex, thalamus, and cerebellum in monkey studies.[1] | Binds to amyloid-beta (Aβ) and tau aggregates. IC₅₀ for Aβ (AD tissue): 12.9 nM.[6][7] |
| Clinical Status | First-in-human studies completed.[1][4] | Investigational PET tracer used in clinical research.[8][9] |
In-Depth Analysis
[¹¹C]this compound: A Selective Radiotracer for Parkinson's Disease
Developed by Merck, [¹¹C]this compound is a positron emission tomography (PET) tracer designed for the selective imaging of aggregated alpha-synuclein.[5] Preclinical studies in mouse models of Parkinson's disease demonstrated a strong signal in the midbrain and brainstem, regions known for alpha-synuclein pathology.[1] The tracer has shown good brain entry and clearance in non-human primate studies.[1]
A first-in-human study involving patients with mild to moderate Parkinson's disease has demonstrated the potential of [¹¹C]this compound to visualize alpha-synuclein pathology in living patients.[1] The tracer accumulated in the substantia nigra and brainstem of patients, and in the olfactory epithelium of patients with a reduced sense of smell, a common non-motor symptom of Parkinson's.[1] While some off-target binding was noted in the cortex, thalamus, and cerebellum in monkey studies, the background signal in the midbrain and brainstem was low.[1]
[¹⁸F]C05-05: A High-Affinity Probe for Visualizing Alpha-Synuclein Propagation
[¹⁸F]C05-05 is a PET tracer that has demonstrated high-affinity binding to alpha-synuclein aggregates.[2][3] Developed by scientists in Japan, it has been used to visualize the propagation of alpha-synuclein pathology in mouse and marmoset models.[2][10] In these preclinical models, the tracer's uptake correlated with the distribution of phosphorylated alpha-synuclein.
Clinical studies have shown that [¹⁸F]C05-05 can detect alpha-synuclein deposits in the midbrain of patients with Parkinson's disease and Dementia with Lewy Bodies (DLB).[3][9] However, a notable limitation of C05-05 is its cross-reactivity with amyloid-beta and tau aggregates, which are common co-pathologies in neurodegenerative diseases.[6][7]
Experimental Protocols
In Vitro Autoradiography
In vitro autoradiography is a key technique to characterize the binding of radiotracers to target tissues. The following provides a general workflow for this experimental approach.
Caption: A simplified workflow for in vitro autoradiography.
In Vivo PET Imaging
Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of radiotracer distribution in living subjects.
Caption: A generalized workflow for in vivo PET imaging studies.
Signaling Pathway and Target Engagement
The development of these tracers is rooted in the understanding of alpha-synuclein's role in neurodegeneration. The following diagram illustrates the proposed mechanism of action for these imaging agents.
Caption: Proposed binding of PET tracers to alpha-synuclein fibrils.
Conclusion
Both [¹¹C]this compound and [¹⁸F]C05-05 represent significant advancements in the quest for reliable in vivo imaging of alpha-synuclein pathology. [¹¹C]this compound demonstrates high selectivity for alpha-synuclein, a crucial attribute for accurate diagnosis and for monitoring therapies targeting this specific pathology. Its progression to first-in-human trials underscores its potential as a clinical tool.
[¹⁸F]C05-05, while exhibiting high affinity, is hampered by its off-target binding to other protein aggregates. This lack of selectivity could complicate the interpretation of PET signals in patients with mixed pathologies. However, its utility in preclinical models for studying the propagation of alpha-synucleinopathy is noteworthy.
The choice between these tracers will ultimately depend on the specific research or clinical question. For studies requiring high selectivity for alpha-synuclein, [¹¹C]this compound appears to be the more promising candidate. For preclinical investigations into the dynamics of alpha-synuclein aggregation, [¹⁸F]C05-05 may still offer valuable insights. Further head-to-head comparison studies with comprehensive quantitative data are warranted to fully elucidate the relative strengths and weaknesses of these and other emerging alpha-synuclein PET tracers.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Imaging α-synuclein pathologies in animal models and patients with Parkinson's and related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. drughunter.com [drughunter.com]
- 6. alzforum.org [alzforum.org]
- 7. Development and In Vitro Characterization of [3H]GMC-058 as Radioligand for Imaging Parkinsonian-Related Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of [18F] C05-05 PET Imaging in Participants with Parkinson's Disease in the PPMI Study (PPMI... [protocols.io]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison of Novel PET Tracers for Synucleinopathies: MK-7337 and ACI-12589
A detailed analysis of two promising radiotracers for the in vivo imaging of alpha-synuclein (B15492655) aggregates, a key hallmark of neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.
In the landscape of neurodegenerative disease research, the development of effective PET (Positron Emission Tomography) tracers to visualize pathological protein aggregates in the living brain is a critical unmet need. For synucleinopathies, characterized by the abnormal accumulation of alpha-synuclein (α-syn), two notable tracers have emerged from preclinical and clinical studies: MK-7337, developed by Merck, and ACI-12589, from AC Immune. This guide provides a comprehensive head-to-head comparison of their performance, based on available experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective characteristics and potential applications.
It is important to note that no direct head-to-head comparative studies between this compound and ACI-12589 have been published. This guide, therefore, synthesizes data from individual studies on each tracer to provide a side-by-side analysis.
At a Glance: Key Performance Characteristics
| Feature | This compound | ACI-12589 |
| Primary Indication | Parkinson's Disease (PD) | Multiple System Atrophy (MSA) |
| Binding Affinity (Kd) | High affinity (specific Kd value not publicly available) | 8-30 nM |
| Selectivity | Selective for α-syn over amyloid-β and tau aggregates.[1] | High selectivity for α-syn over amyloid-β and tau aggregates.[2][3] |
| Clinical Development Stage | First-in-human studies completed; project reported as discontinued.[4] | First-in-human studies completed; data published in Nature Communications.[5] |
| Key Clinical Finding | Demonstrated proof-of-concept for imaging α-syn pathology in the substantia nigra and brainstem of PD patients.[6] | Successfully distinguished MSA patients from healthy controls and patients with other synucleinopathies (including PD and Dementia with Lewy Bodies).[2][7] |
| Off-Target Binding | Some off-target binding observed in the cortex, thalamus, and cerebellum in preclinical monkey studies.[6][8] | Clean off-target profile reported in vitro.[2] |
| Radiolabel | Carbon-11 ([11C]) | Fluorine-18 ([18F]) |
In-Depth Analysis of Experimental Data
This compound: A Focus on Parkinson's Disease
This compound emerged as a selective PET tracer with high affinity for aggregated α-syn, designed primarily for the diagnosis and study of Parkinson's disease.[4][9]
Preclinical Evaluation: In preclinical studies, [11C]this compound demonstrated the ability to bind to α-syn aggregates.[10] Studies in mouse models of Parkinson's disease showed a robust signal in the midbrain and brainstem, regions known to be affected by α-syn pathology.[6] Autoradiography studies on human brain tissues also confirmed its binding to Lewy bodies, the pathological hallmark of PD.[9] However, studies in non-human primates revealed some off-target binding in the cortex, thalamus, and cerebellum, which could potentially complicate signal interpretation in a clinical setting.[6][8]
Clinical Performance: A first-in-human study of [11C]this compound was conducted in a small cohort of patients with mild to moderate Parkinson's disease and healthy older adults.[6] The study successfully demonstrated proof-of-concept, with the tracer showing accumulation in the substantia nigra and brainstem of PD patients.[6] Notably, in patients with a reduced sense of smell, a common non-motor symptom of PD, the tracer also accumulated in the olfactory epithelium.[6] Despite these promising initial findings, the development of this compound has reportedly been discontinued.[4] The specific reasons for this have not been publicly detailed.
ACI-12589: A Breakthrough in Visualizing MSA Pathology
ACI-12589 is a novel PET tracer that has shown significant promise in the differential diagnosis of Multiple System Atrophy (MSA), a rare and aggressive synucleinopathy.[11]
Preclinical Profile: Developed through AC Immune's Morphomer™ platform, ACI-12589 was optimized for high-affinity binding to pathological α-syn aggregates.[7] In vitro binding assays on human brain tissue from patients with various synucleinopathies, including MSA and familial PD, demonstrated a binding affinity (Kd) in the range of 8-30 nM.[12] Autoradiography studies confirmed its high selectivity for α-syn inclusions over other common co-pathologies in neurodegenerative diseases, such as amyloid-beta plaques and tau tangles.[3]
Clinical Validation: The first-in-human study of [18F]ACI-12589, with results published in Nature Communications, provided a landmark in the field of synucleinopathy imaging.[5] The study enrolled patients with MSA, other synucleinopathies (including PD and Dementia with Lewy Bodies), other neurodegenerative diseases, and healthy controls.[7] The key finding was that [18F]ACI-12589 showed a specific and reproducible retention pattern in brain regions known to be highly affected in MSA, such as the cerebellar white matter and middle cerebellar peduncles.[2][7] This allowed for a clear distinction between MSA patients and all other groups.[2] However, the tracer showed limited binding in patients with Parkinson's disease in this study.[5]
Experimental Methodologies
The evaluation of these PET tracers involved a series of standard and advanced experimental protocols to characterize their binding properties, pharmacokinetics, and in vivo performance.
In Vitro Binding Assays and Autoradiography
A crucial step in the development of a PET tracer is to determine its binding affinity and selectivity for the target protein. This is typically achieved through:
-
Competition Binding Assays: These assays are used to determine the inhibition constant (Ki) of the tracer by measuring its ability to compete with a known radioligand for binding to α-syn fibrils.
-
Saturation Binding Assays: These experiments are performed to determine the dissociation constant (Kd), a measure of binding affinity, and the maximum binding capacity (Bmax). For these studies, tissue homogenates from post-mortem brains of patients with confirmed synucleinopathies are often used.
-
Autoradiography: This technique is used to visualize the binding of the radiolabeled tracer on thin sections of post-mortem human brain tissue. By comparing the tracer's binding pattern with immunostaining for α-syn, researchers can confirm that the tracer is binding to the correct pathological structures. For example, [3H]ACI-12589 binding was shown to colocalize with phosphorylated α-syn staining in brain sections from MSA and familial PD cases.[3]
Preclinical In Vivo Imaging
Before human trials, PET tracers are evaluated in animal models to assess their ability to cross the blood-brain barrier, their pharmacokinetic profile, and their in vivo binding to the target.
-
Animal Models: Genetically modified mice that overexpress human α-syn (e.g., A30P transgenic mice for this compound) or animals injected with pre-formed α-syn fibrils are commonly used.[1][2]
-
PET Imaging Protocol: The radiolabeled tracer is injected intravenously into the animal, and dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to track the tracer's uptake and washout from the brain.
-
Data Analysis: Time-activity curves are generated for different brain regions to quantify tracer uptake. The distribution volume ratio (DVR) is often calculated to estimate the specific binding of the tracer to α-syn aggregates.
Human PET Imaging Studies
First-in-human studies are essential to evaluate the safety, tolerability, and imaging characteristics of a new PET tracer in the intended patient population.
-
Participant Recruitment: Studies typically enroll a cohort of patients diagnosed with a specific synucleinopathy (e.g., PD for this compound, MSA for ACI-12589) and a group of age-matched healthy controls.[6][7]
-
Imaging Procedure: A small, safe amount of the radiotracer is injected intravenously. Dynamic PET scans are then acquired for a specified duration. For example, in the ACI-12589 study, dynamic scanning was performed for 90 minutes post-injection.[5] An MRI of the brain is also typically acquired for anatomical co-registration.
-
Image Analysis: The PET images are analyzed to determine the regional distribution and retention of the tracer in the brain. Standardized Uptake Value Ratios (SUVRs) are often calculated by normalizing the tracer uptake in a target region to a reference region with low expected pathology (e.g., the cerebellum for some tracers, though this can be problematic in MSA).
Signaling Pathways and Experimental Workflows
Alpha-Synuclein Aggregation Pathway
The development of these PET tracers is predicated on understanding the pathological aggregation of alpha-synuclein. The following diagram illustrates the generally accepted pathway of α-syn aggregation.
General Experimental Workflow for PET Tracer Evaluation
The process of developing and validating a novel PET tracer for neurodegenerative diseases follows a rigorous, multi-stage workflow.
Conclusion
Both this compound and ACI-12589 represent significant advancements in the quest for reliable in vivo imaging of alpha-synuclein pathology. While this compound showed initial promise for Parkinson's disease, its development appears to have halted. In contrast, ACI-12589 has provided a breakthrough for the differential diagnosis of MSA, a field with a pressing need for accurate diagnostic tools.
The distinct clinical utilities of these two tracers underscore the complexity of synucleinopathies and the potential need for multiple, disease-specific PET tracers. The higher density of α-syn aggregates in MSA compared to PD may partly explain the differential success of ACI-12589 in these conditions.[2] Future research will likely focus on developing second-generation tracers with even higher affinity and specificity to reliably detect the lower levels of α-syn pathology present in Parkinson's disease. The data and methodologies presented in this guide provide a valuable framework for evaluating these future developments.
References
- 1. alzforum.org [alzforum.org]
- 2. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. drughunter.com [drughunter.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 11. vjneurology.com [vjneurology.com]
- 12. acimmune.com [acimmune.com]
Unveiling the Selectivity of MK-7337: A Comparative Guide for Alpha-Synuclein PET Tracer Candidates
For Researchers, Scientists, and Drug Development Professionals
The development of selective PET tracers for alpha-synuclein (B15492655) (α-syn) aggregates is a critical unmet need in the accurate diagnosis and monitoring of synucleinopathies, such as Parkinson's disease.[1] A key challenge in this field is achieving high selectivity for α-syn over other amyloid proteins, particularly amyloid-beta (Aβ), which often co-exists in neurodegenerative diseases.[1][2] This guide provides a comparative overview of the validation of MK-7337's selectivity for alpha-synuclein, contextualized with data from other notable tracer candidates.
Executive Summary
This compound, a novel PET tracer developed by Merck, has demonstrated high affinity and selectivity for alpha-synuclein aggregates in preclinical and early clinical studies.[3][4] While specific quantitative binding data for this compound against amyloid-beta is not yet publicly detailed, its development process emphasized selectivity screening against other proteinopathies.[3][5] Preclinical evaluations were conducted using postmortem brain tissues from Parkinson's disease patients that were confirmed to be devoid of significant Aβ plaques or tau tangles, providing strong evidence for its specificity.[6] This guide will delve into the experimental methodologies employed to ascertain such selectivity and compare the available information on this compound with other alpha-synuclein PET tracers.
Comparative Analysis of PET Tracer Selectivity
To provide a clear comparison, the following table summarizes the binding affinities and selectivity ratios for various alpha-synuclein PET tracers. It is important to note the absence of publicly available, direct comparative Ki or Kd values for this compound against amyloid-beta.
| Tracer | Target | Binding Affinity (Ki/Kd) | Selectivity for α-syn over Aβ | Source |
| This compound | α-synuclein | High affinity (exact values not disclosed) | High (demonstrated in pathologically clean tissue) | [3][6] |
| [11C]M503-1619 | α-synuclein | Ki = 6.5 nM | ~60-fold (Ki Aβ = 390 nM) | [7] |
| Amyloid-beta | Ki = 390 nM | [7] | ||
| SIL26 | α-synuclein | Not specified | ~6-fold over Aβ1-42 fibrils | [1] |
| [18F]-F0502B | α-synuclein | High affinity | High (shuns Aβ plaques) | [6] |
Experimental Protocols for Determining Selectivity
The validation of a PET tracer's selectivity for alpha-synuclein over amyloid-beta involves a multi-step process, combining in vitro and ex vivo techniques. The general experimental workflow is outlined below.
In Vitro Binding Assays
These assays are crucial for the initial screening and characterization of a tracer's binding properties.
-
Preparation of Protein Fibrils:
-
Recombinant human α-synuclein, Aβ1-42, and tau proteins are expressed and purified.
-
Fibrils are generated by incubating the purified proteins under specific conditions (e.g., temperature, pH, agitation) to promote aggregation.
-
The formation of fibrils is confirmed using techniques like transmission electron microscopy (TEM) and Thioflavin T (ThT) fluorescence assays.
-
-
Competitive Binding Assays:
-
A known radiolabeled ligand with affinity for the target protein is incubated with the prepared fibrils.
-
Increasing concentrations of the test compound (e.g., this compound) are added to displace the radioligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the tracer's binding affinity. These assays are performed for α-synuclein, amyloid-beta, and tau fibrils to determine selectivity.[1]
-
Autoradiography on Human Brain Tissue
This ex vivo technique provides a more physiologically relevant assessment of a tracer's binding characteristics in the complex environment of the human brain.
-
Tissue Preparation:
-
Postmortem human brain tissue sections from diagnosed cases of Parkinson's disease (with confirmed α-syn pathology) and Alzheimer's disease (with confirmed Aβ pathology) are used.
-
For validating selectivity, it is crucial to use tissue from Parkinson's disease patients with minimal or no co-existing Aβ pathology, as was done for this compound.[6]
-
-
Incubation and Imaging:
-
Brain sections are incubated with the radiolabeled PET tracer (e.g., [11C]this compound).
-
Non-specific binding is determined by co-incubating adjacent sections with a high concentration of an unlabeled blocker.
-
The sections are washed to remove unbound tracer and then exposed to a phosphor imaging plate or film to visualize the distribution and density of tracer binding.
-
-
Analysis and Quantification:
-
The autoradiography images are analyzed to determine the regional binding of the tracer.
-
The binding patterns are correlated with immunohistochemical staining for α-synuclein and Aβ on adjacent sections to confirm that the tracer binds specifically to the target pathology.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the protein aggregation pathways and the experimental workflow for selectivity validation.
References
- 1. Alpha-Synuclein PET Tracer Development—An Overview about Current Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 6. Spying on α-Synuclein Inclusions: PET Tracers Inch Closer to Success | ALZFORUM [alzforum.org]
- 7. The development of a PET radiotracer for imaging alpha synuclein aggregates in Parkinson's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Cross-Reactivity of MK-7337 with Tau Pathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective PET ligands is crucial for the accurate in vivo characterization of proteinopathies associated with neurodegenerative diseases. MK-7337 has emerged as a promising PET tracer for imaging α-synuclein aggregates, the pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] However, the frequent co-existence of protein pathologies, particularly the presence of tau aggregates in neurodegenerative conditions, necessitates a thorough evaluation of a tracer's cross-reactivity. This guide provides a comprehensive comparison of this compound's selectivity with established tau PET tracers, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a positron emission tomography (PET) ligand developed for the in vivo imaging of α-synuclein aggregates.[1] The developmental process for this compound and its lead compounds emphasized selectivity over other proteinopathies, including tau pathology.[3][4] Initial screenings were reportedly conducted using brain homogenates from Parkinson's disease patients that were devoid of amyloid-β plaques and tau tangles, suggesting a strategic effort to minimize cross-reactivity from the outset. While specific quantitative binding affinity data for this compound with various tau isoforms remains limited in publicly accessible literature, this guide will compare its known characteristics with those of well-established tau PET tracers.
Comparative Analysis of PET Tracers
To provide a clear perspective on the performance of this compound, this section compares its known properties with those of prominent second-generation tau PET tracers.
| Feature | This compound (α-synuclein tracer) | [18F]MK-6240 (tau tracer) | [18F]PI-2620 (tau tracer) | [18F]Flortaucipir (tau tracer) |
| Primary Target | Aggregated α-synuclein[1] | Paired helical filament (PHF)-tau (3R/4R tau)[5][6] | 3R/4R and 4R tau isoforms[7][8] | PHF-tau (3R/4R tau) |
| Selectivity over Tau | High (inferred from development process)[3][4] | N/A (Primary Target) | N/A (Primary Target) | N/A (Primary Target) |
| Known Off-Target Binding | Cortex, thalamus, and cerebellum (in monkeys and sporadic PD patients)[2][9][10][11] | Neuromelanin-containing cells, meninges[12] | Some off-target binding reported, but generally considered to have a favorable profile. | Basal ganglia, choroid plexus, melanin-containing cells[13][14] |
Experimental Data on Tracer Selectivity
For tau tracers, studies have extensively characterized their binding to different tau isoforms. For example, [18F]PI-2620 has shown the ability to bind to both 3R/4R tau aggregates found in Alzheimer's disease and the 4R tau isoforms characteristic of progressive supranuclear palsy (PSP).[7] In contrast, [18F]MK-6240 exhibits strong binding to neurofibrillary tangles in Alzheimer's disease but does not appear to bind significantly to tau aggregates in non-Alzheimer's tauopathies.[5][6]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a PET tracer's cross-reactivity. Below are representative protocols for key experiments.
In Vitro Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki or Kd) of a novel ligand against its primary target and potential off-targets.
Objective: To quantify the binding affinity of a radiolabeled ligand (e.g., [11C]this compound) to purified α-synuclein and tau fibrils in the presence of competing unlabeled ligands.
Materials:
-
Radiolabeled PET tracer (e.g., [11C]this compound)
-
Unlabeled test compounds (including this compound and reference tau ligands)
-
Purified recombinant human α-synuclein and various tau isoforms (e.g., 3R, 4R, 3R/4R)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Fibril Formation: Incubate purified α-synuclein and tau proteins under conditions that promote fibrillization (e.g., constant agitation at 37°C). Confirm fibril formation using techniques like transmission electron microscopy or thioflavin T fluorescence.
-
Assay Setup: In a multi-well plate, combine the radiolabeled tracer at a fixed concentration with increasing concentrations of the unlabeled competitor.
-
Incubation: Add the pre-formed α-synuclein or tau fibrils to each well and incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor. Calculate the Ki or IC50 values using non-linear regression analysis.
Autoradiography on Human Brain Tissue
Autoradiography provides a visual and semi-quantitative assessment of a tracer's binding to pathological structures in their native tissue environment.
Objective: To visualize and compare the binding of [11C]this compound and a reference tau tracer on postmortem brain sections from patients with synucleinopathies and tauopathies.
Materials:
-
Cryo-sectioned postmortem human brain tissue from patients with confirmed Parkinson's disease, Alzheimer's disease, and healthy controls.
-
Radiolabeled tracers: [11C]this compound and a reference tau tracer (e.g., [18F]MK-6240).
-
Blocking buffer to reduce non-specific binding.
-
Washing buffers.
-
Phosphor imaging plates or film.
-
Microscope for subsequent immunohistochemical staining.
Procedure:
-
Tissue Preparation: Mount thin (e.g., 10-20 µm) cryo-sections of brain tissue onto microscope slides.
-
Incubation: Incubate the slides with the radiolabeled tracer in a solution containing a blocking agent.
-
Washing: Wash the slides in buffer to remove unbound tracer.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiographic film.
-
Imaging: Scan the exposed plate or film to generate an image of the tracer binding distribution.
-
Immunohistochemistry: Following autoradiography, the same or adjacent tissue sections can be stained with antibodies specific for α-synuclein (e.g., anti-pS129) and tau (e.g., AT8) to correlate tracer binding with the presence of specific pathologies.
Visualizing Methodologies and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Conclusion
The development of this compound as an α-synuclein PET tracer was undertaken with a clear focus on selectivity over other protein aggregates, including tau. While direct quantitative binding data for this compound with tau is not extensively published, the available information on its development and preclinical evaluation suggests a low potential for cross-reactivity. In contrast, the field of tau PET imaging has produced several well-characterized tracers with varying specificities for different tau isoforms. For researchers in drug development, the use of highly selective tracers like this compound for α-synuclein and specific tau tracers for tau pathology is paramount for accurate target engagement studies and for dissecting the complex interplay of co-pathologies in neurodegenerative diseases. Further head-to-head comparative studies employing standardized methodologies will be crucial to definitively quantify the selectivity profile of this compound and other emerging PET ligands.
References
- 1. drughunter.com [drughunter.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of [18F]PI-2620 distinguish the clinically predicted tau isoform in different tauopathies by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rainwatercharitablefoundation.org [rainwatercharitablefoundation.org]
- 11. alzforum.org [alzforum.org]
- 12. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tau positron emission tomography imaging in tauopathies: The added hurdle of off-target binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-7337 and Alternative PET Tracers for Alpha-Synuclein Strains
A Guide for Researchers and Drug Development Professionals
The development of positron emission tomography (PET) tracers for imaging aggregated alpha-synuclein (B15492655) (α-syn) is a critical unmet need in the diagnosis and monitoring of synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). The polymorphic nature of α-syn aggregates, or "strains," in these diseases presents a significant challenge, as tracers may exhibit differential binding characteristics to these various pathological forms. This guide provides a comparative overview of the binding characteristics of the investigational PET tracer MK-7337 and other notable alternatives, supported by available experimental data.
Overview of Alpha-Synuclein PET Tracers
The ideal α-syn PET tracer should exhibit high affinity and selectivity for aggregated α-syn over monomeric forms and other amyloid proteins like beta-amyloid and tau, which can co-exist in neurodegenerative diseases. Furthermore, it must effectively cross the blood-brain barrier and display favorable pharmacokinetic properties.[1][2]
This compound is a novel PET tracer developed by Merck that has shown promise in targeting α-syn aggregates.[3][4] Preclinical and early clinical studies have demonstrated its potential for imaging α-syn pathology in Parkinson's disease.[3][4]
This guide compares this compound with other key investigational α-syn PET tracers: [¹⁸F]ACI-12589 , [¹⁸F]C05-05 , and BF-227 .
Quantitative Binding Characteristics
The following table summarizes the available quantitative data on the binding affinities of various PET tracers to different forms of alpha-synuclein. It is important to note that direct comparative studies under identical experimental conditions are often lacking, and data for this compound remains largely qualitative at this stage.
| Tracer | Alpha-Synuclein Strain/Condition | Binding Affinity (Kd/Ki) | Bmax | Reference |
| This compound | Aggregated α-synuclein (in PD) | High Affinity (Specific values not publicly available) | N/A | [3][4][5] |
| [¹⁸F]ACI-12589 | α-synuclein in MSA brain tissue | High Affinity (Specific values from saturation binding studies not fully detailed in provided abstracts) | N/A | [6][7][8][9] |
| α-synuclein in PD brain tissue | Limited Binding | N/A | [7][8][9][10] | |
| [¹⁸F]C05-05 | α-synuclein in PD, DLB, and MSA brain tissue | High Affinity (Specific values not publicly available) | N/A | [10][11] |
| Beta-amyloid and Tau aggregates | Cross-reactivity noted | N/A | [10][11] | |
| BF-227 | Recombinant α-synuclein fibrils | Kd = 9.63 nM | N/A | [12] |
| Aβ1-42 fibrils | KD1 = 1.31 nM, KD2 = 80 nM | N/A | [12] |
Note: "N/A" indicates that the data was not available in the reviewed search results. The information on this compound's high affinity is based on descriptive statements from preclinical and early clinical study reports.[3][4][5]
Experimental Protocols
Detailed experimental protocols for the binding assays of each specific tracer are often proprietary. However, a general methodology for screening and characterizing α-syn PET tracers can be outlined as follows.
In Vitro Binding Assays
These assays are crucial for determining the binding affinity and selectivity of a tracer candidate.
-
Preparation of Alpha-Synuclein Aggregates:
-
Recombinant human α-synuclein protein is purified.
-
Fibrils and other polymorphic aggregates are generated in vitro by incubation under specific conditions (e.g., physiological salt concentration, temperature, and agitation). The morphology of these aggregates is confirmed by techniques like transmission electron microscopy.
-
Alternatively, brain homogenates from confirmed cases of synucleinopathies (PD, MSA, DLB) are used to provide pathologically relevant α-syn strains.
-
-
Radioligand Binding Assays:
-
Saturation Binding Assays: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), increasing concentrations of the radiolabeled tracer are incubated with a fixed amount of α-syn aggregates. Non-specific binding is determined in the presence of a high concentration of the corresponding unlabeled ligand.
-
Competitive Binding Assays: To determine the inhibition constant (Ki), a fixed concentration of the radiolabeled tracer is incubated with α-syn aggregates in the presence of increasing concentrations of the unlabeled competitor compound (the tracer being tested).
-
-
Autoradiography:
-
Cryosections of post-mortem human brain tissue from patients with synucleinopathies and healthy controls are incubated with the radiolabeled tracer.
-
The sections are then washed, dried, and exposed to a phosphor imaging plate or film to visualize the location and density of tracer binding.
-
Specificity is confirmed by co-incubation with an excess of the unlabeled compound. This technique helps to assess the regional binding of the tracer in pathologically relevant brain areas.
-
In Vivo Evaluation
Promising candidates from in vitro studies are further evaluated in animal models and eventually in humans.
-
Animal PET Imaging:
-
Transgenic animal models that overexpress human α-synuclein and develop α-syn pathology are used.
-
The radiotracer is administered intravenously, and dynamic PET scans are acquired to assess its ability to cross the blood-brain barrier, its regional distribution in the brain, and its binding to α-syn aggregates.
-
-
First-in-Human PET Studies:
-
Small-scale clinical trials are conducted in healthy volunteers and patients with synucleinopathies to evaluate the safety, pharmacokinetics, and imaging characteristics of the tracer.[3]
-
Visualizations
Experimental Workflow for PET Tracer Evaluation
Caption: Workflow for the preclinical and clinical evaluation of alpha-synuclein PET tracers.
Logical Relationship of Tracer Binding to Alpha-Synuclein Strains
Caption: Differential binding of PET tracers to various alpha-synuclein strains and off-target amyloids.
Discussion and Future Directions
The available data indicates that this compound is a promising PET tracer for imaging aggregated α-syn in Parkinson's disease, with reports highlighting its high affinity. However, a lack of publicly available, direct comparative quantitative data across different α-syn strains makes a robust comparison challenging.
Alternative tracers like [¹⁸F]ACI-12589 have demonstrated clear strain selectivity, showing robust binding in MSA but limited binding in PD.[7][8][9] This highlights the importance of developing a suite of tracers that can target the different pathological conformations of α-syn present in various synucleinopathies. Tracers like [¹⁸F]C05-05, while showing broad binding to different α-syn pathologies, are confounded by off-target binding to other amyloids, which could limit their diagnostic specificity.[10][11]
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the binding affinities and specificities of lead tracer candidates like this compound, [¹⁸F]ACI-12589, and others using a standardized panel of recombinant and brain-derived α-synuclein strains.
-
Publication of detailed quantitative data: Making Kd, Ki, and Bmax values from these comparative studies publicly available to allow for a more objective assessment by the research community.
-
Development of strain-specific tracers: Leveraging our growing understanding of the structural diversity of α-syn fibrils to design new PET ligands with high selectivity for the polymorphs characteristic of specific synucleinopathies.
The successful development and validation of α-syn PET tracers will be a transformative step for the field, enabling earlier and more accurate diagnosis, tracking of disease progression, and the assessment of target engagement for novel disease-modifying therapies.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. The Pathologist | Progression in Parkinson’s [thepathologist.com]
- 5. Spying on α-Synuclein Inclusions: PET Tracers Inch Closer to Success | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AC Immune publishes data showing diagnostic activity of a-syn PET tracer in MSA - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. The α-synuclein PET tracer [18F] ACI-12589 distinguishes multiple system atrophy from other neurodegenerative diseases | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 10. Imaging alpha-synuclein pathology in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Correlation of [11C]MK-7337 PET Signal with Post-Mortem Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the novel alpha-synuclein (B15492655) positron emission tomography (PET) tracer, [11C]MK-7337, with a focus on the correlation between in-vivo PET signal and post-mortem tissue analysis. While a definitive "scan-to-autopsy" study with quantitative correlation for [11C]this compound has yet to be published, this document synthesizes available preclinical and initial clinical data. Furthermore, it draws comparisons with alternative alpha-synuclein tracers and outlines the established methodologies for such validation studies.
The aggregation of alpha-synuclein into Lewy bodies is a key pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. [11C]this compound is a PET ligand with high affinity for aggregated alpha-synuclein, designed to enable the in-vivo visualization and quantification of this pathology.[1][2] Such a tool is critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapies.[1]
The validation of a PET tracer hinges on demonstrating that the in-vivo signal accurately reflects the density and distribution of the target pathology in the brain. This is typically achieved by correlating the PET imaging data from a subject with post-mortem analysis of their brain tissue.[3]
[11C]this compound Performance Data
While direct quantitative correlation from a scan-to-autopsy study for [11C]this compound is not yet publicly available, the following tables summarize the key findings from preclinical and first-in-human studies.
Table 1: Preclinical Evaluation of [11C]this compound
| Species | Model | Key Findings | Citation |
| Mouse | A30P alpha-synuclein overexpressing | Robust PET signal in midbrain and brainstem, regions with known alpha-synuclein fibril formation. The tracer shone brightly in the midbrains of A30P transgenic mice, but not in wild-type mice. | [4][5] |
| Non-Human Primate | Healthy | Good brain penetration and effective clearance from the body. Some off-target binding was noted in the cortex, thalamus, and cerebellum. | [4] |
Table 2: First-in-Human Study of [11C]this compound in Parkinson's Disease
| Participant Group | Key Findings | Citation |
| Parkinson's Disease Patients (n=8) | Increased tracer accumulation in the substantia nigra and brainstem compared to healthy controls. In patients with a reduced sense of smell, the tracer also accumulated in the olfactory epithelium. | [4][6] |
| Healthy Older Adults (n=4) | No significant tracer accumulation in the brain regions affected by Parkinson's disease. | [4] |
Comparison with Alternative Alpha-Synuclein PET Tracers
Several other PET tracers for alpha-synuclein are under development. The table below provides a comparison of [11C]this compound with some of these alternatives.
Table 3: Comparison of Alpha-Synuclein PET Tracers
| Tracer | Target Selectivity | Post-Mortem Validation Status | Key Advantages | Key Limitations | Citation |
| [11C]this compound | High affinity for aggregated alpha-synuclein. | Autoradiography on human tissue performed during development. Full scan-to-autopsy correlation not yet published. | First-in-human data shows promise in detecting alpha-synuclein in PD patients. | Some off-target binding observed in non-human primates. Carbon-11 label has a short half-life. | [1][4][6] |
| [18F]ACI-12589 | Binds to alpha-synuclein aggregates. | A scan-to-autopsy case in an MSA-P patient demonstrated an overlap between the ante-mortem PET signal and post-mortem alpha-synuclein pathology. | Demonstrated utility in imaging alpha-synuclein in Multiple System Atrophy (MSA). | Limited efficacy in detecting Lewy bodies and neurites in PD brain tissue. | [6] |
| [11C]SY08 | Binds to alpha-synuclein aggregates. | Not specified in the provided results. | Showed tracer retention in the brainstems of PD patients. | Substantial off-target signals in the cerebral venous sinus network. | [6] |
| [18F]C05-05 | Derived from a tau tracer with cross-reactivity to alpha-synuclein. | PET signal in PD/LBD cases correlated with clinical score. | Can visualize target pathologies in PD and DLB at moderate and advanced stages. | Binds to amyloid-beta and tau aggregates, limiting its specificity for alpha-synuclein. | [6][7] |
Experimental Protocols
The following sections detail the standardized methodologies for PET imaging and post-mortem tissue analysis that are crucial for validating a tracer like [11C]this compound.
[11C]this compound PET Imaging Protocol (Representative)
This protocol is based on general procedures for PET imaging in neurodegenerative diseases and the available information on the first-in-human study of [11C]this compound.[8]
-
Subject Preparation: Subjects are required to fast for at least 4 hours prior to the scan. A venous catheter is inserted for tracer injection and blood sampling.
-
Tracer Administration: A bolus injection of [11C]this compound (typically 370 MBq) is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the tracer injection and continues for 90-120 minutes.
-
Magnetic Resonance Imaging (MRI): A high-resolution T1-weighted MRI scan is acquired for anatomical co-registration and definition of regions of interest (ROIs).
-
Data Analysis:
-
PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.
-
The dynamic PET images are co-registered with the subject's MRI.
-
Time-activity curves are generated for various brain ROIs.
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in target regions to a reference region with low expected pathology (e.g., cerebellum).
-
Post-Mortem Tissue Analysis Protocol
Following the death of a study participant who underwent PET imaging, a "scan-to-autopsy" correlation can be performed.
-
Brain Tissue Collection and Preparation:
-
The brain is removed at autopsy, and one hemisphere is fixed in formalin, while the other is fresh-frozen.
-
The fixed hemisphere is embedded in paraffin (B1166041) and sectioned.[9]
-
The frozen hemisphere is sectioned using a cryostat.
-
-
Autoradiography:
-
Brain sections are incubated with a low concentration of radiolabeled [11C]this compound.
-
The sections are then washed to remove unbound tracer and apposed to a phosphor imaging plate or film.
-
The resulting image shows the distribution and density of tracer binding sites, which can be quantified and compared to the in-vivo PET signal.
-
-
Immunohistochemistry (IHC):
-
Adjacent brain sections are stained with antibodies specific for alpha-synuclein (e.g., phosphorylated alpha-synuclein).[10]
-
This technique allows for the microscopic visualization of alpha-synuclein pathology (Lewy bodies and Lewy neurites).
-
The density of alpha-synuclein pathology can be quantified and correlated with both the autoradiography signal and the in-vivo PET SUVR values for specific brain regions.
-
Visualizations
Signaling Pathway
Caption: Aggregation pathway of alpha-synuclein and the binding target of [11C]this compound.
Experimental Workflow
Caption: Workflow for correlating in-vivo PET imaging with post-mortem tissue analysis.
Logical Relationship
Caption: Logical relationship between in-vivo PET data and post-mortem validation.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Spying on α-Synuclein Inclusions: PET Tracers Inch Closer to Success | ALZFORUM [alzforum.org]
- 6. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
advantages of MK-7337 compared to first-generation synuclein tracers
The development of positron emission tomography (PET) tracers capable of accurately imaging alpha-synuclein (B15492655) (α-syn) aggregates in the brain is a critical unmet need in the diagnosis and monitoring of synucleinopathies such as Parkinson's disease. While first-generation tracers represented a significant initial step, they have been hampered by limitations in affinity and selectivity. The second-generation tracer, [¹¹C]MK-7337, developed by Merck, demonstrates substantial advantages, offering researchers and clinicians a more powerful tool to study and ultimately diagnose these devastating neurodegenerative diseases.[1][2]
Overcoming the Hurdles of First-Generation Tracers
First-generation α-syn tracers, such as [¹⁸F]BF-227 and compounds from the SIL series, paved the way for in vivo imaging of α-syn pathology. However, their clinical utility has been limited by several factors:
-
Low Binding Affinity: Many first-generation tracers exhibit modest binding affinity for α-syn aggregates, making it difficult to achieve a strong signal over background noise in the brain.
-
Poor Selectivity: A significant challenge has been the lack of selectivity for α-syn over other protein aggregates, particularly amyloid-beta (Aβ) and tau, which are often co-pathologies in neurodegenerative diseases. This cross-reactivity can lead to ambiguous imaging results. For instance, [¹⁸F]BF-227 was found to bind to both α-syn and Aβ fibrils.
-
Off-Target Binding: Some early tracers have shown binding to other structures in the brain, further complicating the interpretation of PET images.
This compound: Enhanced Affinity and Specificity
[¹¹C]this compound was developed through extensive screening and optimization to address the shortcomings of its predecessors.[2] Preclinical studies have demonstrated its high affinity and selectivity for α-syn aggregates.[1] This enhanced performance allows for clearer and more reliable imaging of α-syn pathology. In preclinical mouse models of Parkinson's disease, [¹¹C]this compound showed a strong and specific signal in brain regions known to accumulate α-syn fibrils, such as the midbrain and brainstem.[3]
Quantitative Comparison of Synuclein (B1168599) Tracers
The following table summarizes the available quantitative data for first-generation α-syn tracers. While specific quantitative data for this compound's binding affinity and selectivity are not yet publicly detailed, preclinical reports consistently describe it as having "high affinity and selectivity".
| Tracer | Target | Binding Affinity (K_d or K_i) | Selectivity over Aβ | Selectivity over Tau | Reference |
| [¹¹C]this compound | α-synuclein | High Affinity (Not Quantified in Public Domain) | High Selectivity (Not Quantified in Public Domain) | High Selectivity (Not Quantified in Public Domain) | [1][2] |
| [¹⁸F]BF-227 | α-synuclein | ~46 nM (K_d) | Poor | Not Reported | |
| SIL26 (SIL Series) | α-synuclein | Not Reported | 6-fold over Aβ₁₋₄₂ | 8-fold over Tau |
Experimental Methodologies
The evaluation of α-syn PET tracers involves a series of key experiments to determine their binding characteristics and in vivo performance.
In Vitro Binding Assays
Objective: To determine the binding affinity (K_d or K_i) and selectivity of the tracer for α-syn fibrils compared to other protein aggregates.
Protocol:
-
Fibril Preparation: Recombinant human α-synuclein, Aβ₁₋₄₂, and tau proteins are incubated under specific conditions (e.g., temperature, pH, agitation) to form aggregated fibrils. The formation of fibrils is confirmed by techniques such as transmission electron microscopy and Thioflavin T fluorescence assays.
-
Radioligand Binding Assay:
-
A fixed concentration of the radiolabeled tracer (e.g., [¹¹C]this compound) is incubated with increasing concentrations of the protein fibrils (α-syn, Aβ, or tau) in a suitable buffer.
-
For competition assays, a fixed concentration of the radioligand and protein fibrils are incubated with increasing concentrations of a non-radiolabeled competitor compound.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis: The binding data is analyzed using non-linear regression to calculate the dissociation constant (K_d) or the inhibition constant (K_i), which are measures of binding affinity. Selectivity is determined by comparing the affinity of the tracer for α-syn fibrils to its affinity for Aβ and tau fibrils.
Autoradiography on Human Brain Tissue
Objective: To visualize and quantify the binding of the tracer to α-syn pathology in post-mortem human brain tissue.
Protocol:
-
Tissue Preparation: Frozen sections of human brain tissue from individuals with confirmed synucleinopathies (e.g., Parkinson's disease) and other neurodegenerative diseases (e.g., Alzheimer's disease) are prepared.
-
Tracer Incubation: The brain sections are incubated with a solution containing the radiolabeled tracer. Non-specific binding is determined by incubating adjacent sections with the radioligand in the presence of a high concentration of a non-labeled competitor.
-
Washing and Drying: The sections are washed in buffer to remove unbound tracer and then dried.
-
Imaging: The dried sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of tracer binding, which can be correlated with immunohistochemical staining for α-syn and other pathological proteins on adjacent sections.
Visualizing the Path Forward in Synuclein PET Imaging
The progression from first-generation tracers to advanced agents like this compound represents a significant advancement in the field of neurodegenerative disease research.
Caption: Evolution from first-generation to this compound synuclein tracers.
The development of [¹¹C]this compound and other second-generation tracers holds immense promise for advancing our understanding of synucleinopathies. These tools will be invaluable for the early and differential diagnosis of these diseases, tracking disease progression, and for the development of novel disease-modifying therapies. As research continues, the refinement of these imaging agents will undoubtedly play a pivotal role in the fight against neurodegenerative disorders.
References
Validating MK-7337 Specificity: A Comparative Guide to In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro binding assays used to validate the specificity of MK-7337, a high-affinity positron emission tomography (PET) ligand developed for imaging aggregated α-synuclein.[1][2][3] The accumulation of aggregated α-synuclein in the brain is a pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] Validating the specificity of a PET tracer like this compound is critical to ensure it accurately detects the target pathology without significant off-target binding to other proteins, particularly amyloid-β (Aβ) plaques and tau tangles, which are characteristic of other neurodegenerative diseases.[1]
Comparison of Binding Specificity
While specific quantitative binding affinity data (e.g., Kd or IC50 values) for this compound against α-synuclein, Aβ, and tau are not publicly available in detail, the development of this ligand involved rigorous testing to ensure high affinity and selectivity.[3] Preclinical studies and development reports indicate that this compound was optimized for its selective binding to α-synuclein aggregates over other proteinopathies.[1][2] The following table summarizes the expected binding profile of this compound based on available information and provides a template for comparison with other potential ligands.
| Ligand | Target | Binding Affinity (Kd/IC50) | Selectivity vs. Aβ | Selectivity vs. Tau | Assay Type | Reference |
| This compound | Aggregated α-synuclein | High (specific values not publicly available) | High | High | Radioligand Binding Assay, Autoradiography | [1][2][3] |
| Alternative Ligand 1 | Aggregated α-synuclein | User-defined value | User-defined value | User-defined value | User-defined assay | User-defined reference |
| Alternative Ligand 2 | Aggregated α-synuclein | User-defined value | User-defined value | User-defined value | User-defined assay | User-defined reference |
Experimental Protocols
To validate the specificity of a PET ligand such as this compound, a series of in vitro binding assays are typically employed. These assays are crucial for determining the binding affinity and selectivity of the ligand for its target.
Radioligand Binding Assays with Brain Homogenates
Radioligand binding assays are a standard method to quantify the affinity of a ligand for its target in a complex biological sample.
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [11C]this compound for α-synuclein aggregates in human brain tissue.
Methodology:
-
Tissue Preparation: Post-mortem human brain tissue from diagnosed Parkinson's disease patients (rich in α-synuclein aggregates), Alzheimer's disease patients (rich in Aβ and tau aggregates), and healthy controls are used. The brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to prepare crude membrane fractions.
-
Saturation Binding Assay: To determine Kd and Bmax, increasing concentrations of [11C]this compound are incubated with the brain homogenates.
-
Competition Binding Assay: To assess selectivity, a fixed concentration of [11C]this compound is co-incubated with increasing concentrations of unlabeled competitor ligands (e.g., known Aβ or tau binders) in brain homogenates from Alzheimer's disease patients.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed using non-linear regression to calculate Kd, Bmax, and IC50 values.
In Vitro Autoradiography on Human Brain Sections
Autoradiography allows for the visualization and quantification of radioligand binding to specific structures within tissue sections.
Objective: To visualize and quantify the specific binding of [11C]this compound to α-synuclein-rich regions in human brain tissue sections and to assess off-target binding to Aβ plaques and tau tangles.
Methodology:
-
Tissue Sectioning: Cryostat sections (typically 10-20 µm thick) are prepared from post-mortem human brain tissue from Parkinson's disease patients, Alzheimer's disease patients, and healthy controls.
-
Incubation: The brain sections are incubated with a solution containing [11C]this compound. For determination of non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled competitor.
-
Washing: The sections are washed in a cold buffer to remove unbound radioligand.
-
Exposure: The dried sections are exposed to a phosphor imaging plate or autoradiographic film.
-
Imaging and Analysis: The resulting images are digitized and analyzed. The intensity of the signal in different brain regions is quantified and compared between the different patient groups to determine the specificity of binding. Immunohistochemical staining for α-synuclein, Aβ, and tau on adjacent sections is used to confirm the location of the respective pathologies.
Visualizations
Signaling Pathway: α-Synuclein Aggregation
Caption: Pathological aggregation of α-synuclein, the target of this compound.
Experimental Workflow: In Vitro Specificity Testing
Caption: Workflow for in vitro validation of this compound binding specificity.
References
- 1. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
Navigating the Landscape of Alpha-Synuclein PET Imaging: A Comparative Guide
The quest for a reliable in vivo biomarker for synucleinopathies, such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, has led to the development of several promising positron emission tomography (PET) tracers targeting aggregated alpha-synuclein (B15492655). Among these, [11C]MK-7337 has emerged as a significant candidate. This guide provides a comparative overview of [11C]this compound and other key alpha-synuclein PET tracers, with a focus on their developmental status and reported characteristics. As of the latest available data, specific test-retest reliability metrics for [11C]this compound have not been publicly released. However, a comprehensive comparison with its alternatives can be made based on other crucial performance indicators.
[11C]this compound: A First-in-Human Investigated Tracer
Developed by Merck, [11C]this compound is a PET tracer designed to bind to alpha-synuclein fibrils.[1] Preclinical studies in mouse models of Parkinson's disease demonstrated a strong signal in the midbrain and brainstem, regions known for alpha-synuclein pathology.[1] Subsequent first-in-human studies have shown that [11C]this compound can detect alpha-synuclein accumulation in the brains of patients with mild to moderate Parkinson's disease.[1] Specifically, the tracer accumulated in the substantia nigra of six out of eight patients in one study.[2]
A notable challenge for [11C]this compound is the observation of off-target binding in the cortex, thalamus, and cerebellum in non-human primate studies, although background binding in the midbrain and brainstem was low.[1][2] This off-target binding is a critical factor that requires careful consideration in the interpretation of imaging data.[2] The development of [11C]this compound was a collaborative effort with the Michael J. Fox Foundation, aiming to provide a much-needed tool for early diagnosis, monitoring disease progression, and evaluating the efficacy of new therapies.[3][4]
The Competitive Landscape of Alpha-Synuclein PET Tracers
The development of alpha-synuclein PET tracers is a dynamic field with several other candidates being investigated concurrently. These tracers vary in their chemical structure, binding properties, and the specific synucleinopathies they have been evaluated in.
A summary of key characteristics for [11C]this compound and its alternatives is presented below:
| Tracer | Target | Key Characteristics | Reported Off-Target/Limitations |
| [11C]this compound | Alpha-synuclein fibrils | High-affinity ligand; first-in-human studies in Parkinson's disease.[4][5] | Off-target binding in cortex, thalamus, and cerebellum observed in monkeys.[1][2] |
| [18F]ACI-12589 | Pathological alpha-synuclein | Good in vitro affinity and specificity; distinguishes multiple system atrophy (MSA) from other neurodegenerative diseases.[6][7] | Limited binding in Parkinson's disease.[7] |
| [18F]ACI-15916 | Pathological alpha-synuclein | Higher affinity than [18F]ACI-12589; designed for improved sensitivity in Parkinson's disease.[8][9] Test-retest variability is planned for evaluation in a Phase 1 trial.[10] | Clinical data is still emerging. |
| [18F]C05-05 | Alpha-synuclein aggregates | Derived from a tau tracer; binds to alpha-synuclein in PD, DLB, and MSA.[11][12] | Also binds to amyloid-beta and tau aggregates.[12] |
| [11C]SY08 | Aggregated alpha-synuclein fibrils | High binding affinity to alpha-synuclein preformed fibrils; >70-fold selectivity over Alzheimer's disease tissue.[13] | Substantial off-target signals in the cerebral venous sinus network.[2] |
| [18F]-F0502B | Alpha-synuclein aggregates | High binding affinity for alpha-synuclein with selectivity over Aβ and Tau fibrils; rapid brain washout.[14][15][16] | Poor brain penetration reported in rhesus macaques.[17] |
Experimental Protocols: A Generalized Approach to Test-Retest Reliability in PET Imaging
While specific data for [11C]this compound is not available, a typical test-retest reliability study for a novel PET tracer would follow a standardized protocol to ensure the reproducibility of the measurements.
Objective: To determine the short-term and long-term test-retest reliability of the PET tracer in quantifying its target in the human brain.
Participants: A cohort of healthy control subjects and a cohort of patients with the target pathology (e.g., Parkinson's disease) would be recruited.
Procedure:
-
Screening: Participants undergo a thorough medical and neurological examination, including routine blood tests and an MRI of the brain to rule out any incidental findings and for anatomical co-registration of the PET data.
-
PET Scan 1 (Test):
-
Participants are positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus injection of the radiotracer (e.g., [11C]this compound) is administered intravenously.
-
Dynamic PET data are acquired for a specified duration (e.g., 90-120 minutes).
-
Arterial blood sampling may be performed to measure the arterial input function for kinetic modeling.
-
-
Inter-scan Interval:
-
For short-term reliability, the second PET scan is typically performed within a few weeks.
-
For long-term reliability, the interval can be several months to a year.
-
-
PET Scan 2 (Retest): The second PET scan is performed under identical conditions as the first scan.
-
Data Analysis:
-
PET images are reconstructed and co-registered to the individual's MRI.
-
Regions of interest (ROIs) are defined on the MRI.
-
Time-activity curves are generated for each ROI.
-
The primary outcome measure, typically the volume of distribution (VT) or binding potential (BPND), is calculated using appropriate kinetic models.
-
-
Statistical Analysis:
-
Absolute Test-Retest Variability (%VAR): Calculated as the absolute difference between test and retest values, divided by the mean of the two values, and multiplied by 100.
-
Intraclass Correlation Coefficient (ICC): A measure of the reliability of the measurements, taking into account both within-subject and between-subject variability. An ICC value > 0.8 is generally considered to indicate good reliability.
-
Visualizing the Path to Reliability
The following diagram illustrates the typical workflow of a test-retest PET imaging study.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. a-synuclein PET Imaging: From Clinical Utility in Multiple System Atrophy to the Possible Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of [11C]this compound, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. The α-synuclein PET tracer [18F] ACI-12589 distinguishes multiple system atrophy from other neurodegenerative diseases | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 8. alzforum.org [alzforum.org]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ovid.com [ovid.com]
- 12. Current Status of α-Synuclein Biomarkers and the Need for α-Synuclein PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [11C]SY-08, novel radiotracer for α-Syn PET imaging | BioWorld [bioworld.com]
- 14. Development of an α-synuclein positron emission tomography tracer for imaging synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Positron Emission Tomography Tracer to Visualize Synucleinopathies----Shenzhen Institutes of Advanced Technology [english.siat.ac.cn]
- 16. inlighta.com [inlighta.com]
- 17. alzforum.org [alzforum.org]
Safety Operating Guide
Navigating the Disposal of MK-7337: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the novel α-synuclein PET ligand, MK-7337, and its radiolabeled counterpart, [11C]this compound, in a research environment.
For researchers and drug development professionals, the proper management of chemical compounds is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, established protocols for handling research-grade chemicals and radiolabeled materials provide a comprehensive framework for its safe disposal. All waste generated, including contaminated personal protective equipment (PPE), should be considered hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound. All handling of the compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
Disposal of Non-Radiolabeled this compound
Unused or expired this compound, along with any materials contaminated with it, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated from incompatible materials to prevent dangerous reactions.
-
Containerization:
-
Solid Waste: Collect solid waste, such as the pure compound and contaminated lab supplies (e.g., gloves, weighing papers), in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, and leak-proof hazardous waste container. This container should be stored in secondary containment to mitigate spills.
-
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag, detailing the contents, including the full chemical name ("this compound") and any other components of the mixture.
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and inspected regularly.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.
Disposal of Radiolabeled [11C]this compound
The disposal of [11C]this compound requires adherence to regulations for radioactive waste. Due to the short half-life of Carbon-11 (approximately 20.4 minutes), decay-in-storage is a primary management strategy.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Radioactive waste must be segregated from non-radioactive and other chemical waste.[1] Further segregate by the type of waste (e.g., solid, liquid, sharps).
-
Containerization:
-
Solid Waste: Place contaminated solid items in a designated radioactive waste container lined with a clear plastic bag.[2]
-
Liquid Waste: Collect liquid radioactive waste in a clearly labeled, leak-proof container.
-
Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.[3]
-
-
Labeling: All radioactive waste containers must be clearly labeled with the "Caution, Radioactive Material" symbol, the isotope ([11C]), the activity level, and the date.
-
Decay-in-Storage: Store the waste in a secure, shielded location for a period of at least 10 half-lives (for 11C, this is approximately 204 minutes or 3.4 hours) to allow for sufficient radioactive decay.
-
Monitoring: After the decay period, the waste should be monitored with a suitable radiation detection instrument to ensure that its radioactivity is indistinguishable from background levels.
-
Final Disposal:
-
If the waste is confirmed to be at background levels, it can then be disposed of as chemical waste, following the procedures for non-radiolabeled this compound. All radioactive labels must be defaced or removed.[2]
-
If the waste still registers above background, it must continue to be stored for further decay or be disposed of as radioactive waste through the institutional Radiation Safety Office.
-
Data Presentation
Since no specific quantitative data for this compound disposal is available, the following table summarizes the general characteristics and disposal requirements based on the nature of the compound.
| Waste Type | Hazard Classification | Primary Disposal Method | Key Requirements |
| This compound (non-radiolabeled) | Hazardous Chemical Waste | Collection by licensed hazardous waste handler | Segregation, proper containerization and labeling, storage in SAA |
| [11C]this compound | Radioactive and Chemical Waste | Decay-in-storage followed by disposal as chemical waste | Segregation by waste type, radioactive labeling, shielding, monitoring |
| Contaminated Lab Supplies | Hazardous/Radioactive Waste | Segregate and dispose of based on the contaminant | Follow protocols for either chemical or radioactive waste |
| Empty Containers | Hazardous Waste | Triple rinse, deface label, then dispose as non-hazardous waste (consult EHS) | The first rinseate must be collected as hazardous waste.[4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound would be specific to the research being conducted. However, any such protocol must incorporate the safety and disposal procedures outlined above. Researchers should consult with their institution's EHS and Radiation Safety offices during the planning stages of their experiments to ensure compliance with all applicable regulations.
Visualizing Disposal Workflows
To further clarify the disposal pathways, the following diagrams illustrate the decision-making process for handling this compound waste.
Caption: Disposal workflow for this compound waste.
Caption: Disposal of empty this compound containers.
References
Essential Safety and Operational Guidance for Handling MK-7337
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of MK-7337, a selective α-synuclein PET ligand employed in neurodegenerative disease research. Given the potent nature of this research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and maintain experimental integrity. The following guidelines are based on best practices for handling potent research compounds and should be supplemented with the official Safety Data Sheet (SDS) obtained directly from the supplier.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of this compound as a potent neurochemical necessitates a high degree of caution. The following table summarizes the recommended PPE based on standard handling procedures for high-potency active pharmaceutical ingredients (HPAPIs).
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., butyl rubber) |
| Eye Protection | Chemical splash goggles | Full-face shield in addition to goggles |
| Respiratory Protection | Fitted N95 respirator or higher | Powered Air-Purifying Respirator (PAPR) |
| Body Protection | Disposable lab coat with tight cuffs | Disposable, chemical-resistant suit (e.g., Tyvek) |
| Foot Protection | Closed-toe shoes | Disposable shoe covers |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receiving to disposal.
Experimental Protocols: Key Handling Steps
1. Receiving and Inspection:
-
Upon receipt, immediately inspect the outer packaging for any signs of damage or leakage.
-
If the integrity of the shipment is compromised, do not open it. Quarantine the package in a designated, well-ventilated area and contact your institution's Environmental Health and Safety (EHS) department and the supplier.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled and access restricted to authorized personnel only.
3. Weighing and Solution Preparation:
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood, glove box, or other suitable containment enclosure.
-
Use dedicated, calibrated equipment for weighing.
-
Prepare solutions in a fume hood, adding the solvent to the solid slowly to avoid aerosolization.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Ensure that all personnel involved are fully trained on the potential hazards and emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through your institution's certified hazardous waste vendor. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. The container should be sealed and disposed of through the hazardous waste program. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Solutions | Collect in a labeled, sealed container for hazardous waste disposal. Neutralization or other treatment may be required depending on local regulations and the solution's composition. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Disclaimer: The information provided here is intended as a general guide for the safe handling of a potent research chemical. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must obtain the SDS for this compound from their supplier and consult with their institution's Environmental Health and Safety (EHS) department to develop a comprehensive, site-specific safety plan before handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
